Abt-518

Catalog No.
S549035
CAS No.
286845-00-9
M.F
C21H22F3NO8S
M. Wt
505.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abt-518

CAS Number

286845-00-9

Product Name

Abt-518

IUPAC Name

N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide

Molecular Formula

C21H22F3NO8S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C21H22F3NO8S/c1-20(2)30-11-19(33-20)18(25(27)13-26)12-34(28,29)17-9-7-15(8-10-17)31-14-3-5-16(6-4-14)32-21(22,23)24/h3-10,13,18-19,27H,11-12H2,1-2H3/t18-,19-/m1/s1

InChI Key

IVPPTWCRAFCOFJ-RTBURBONSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ABT-518, ABT518, N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4,4-(trifluoromethoxyphenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide

Canonical SMILES

CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C

The exact mass of the compound N-((S)-1-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide is 505.10182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Pharmacological & Biochemical Profile of ABT-518

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the fundamental quantitative data on ABT-518.

Property/Category Details and Quantitative Data
Primary Target & Mechanism Matrix Metalloproteinase (MMP) inhibitor. Potently inhibits Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [1].
In Vitro Potency (IC₅₀) MMP-2 (Gelatinase A): 3.7 nM (for lead compound ABT-770, a close analog). MMP-9 (Gelatinase B): 120 nM (for lead compound ABT-770) [1].
In Vivo Dosing (Mice) Prevention Model: 100 mg/kg/day for 16 weeks. Treatment Model: 100 mg/kg/day for 10 weeks [2].

| Key In Vivo Findings | • Mild reduction in bodyweight gain in diet-induced obesity model. • Reduced lipid:water ratio and adipocyte/blood vessel size in fat tissue. • No effect on established obesity [2]. | | Clinical PK (Phase I) | • Half-life (T₁/₂): ~20 hours. • Clearance (Cl/F): ~3 L/h. • Volume of Distribution (V/F): >70 L. • Metabolism: Extensively metabolized, with at least 6 metabolites identified [3]. |

Key Experimental Findings and Models

The effects of this compound were context-dependent, showing divergent outcomes in different experimental models.

Experimental Context Key Findings Significance/Interpretation

| 3T3-F442A Pre-adipocyte Differentiation (In Vitro) | • Stimulated differentiation in a dose-dependent manner (0-100 μmol/L). • Increased expression of adipogenic markers (AP2, PPARγ, adiponectin) [2]. | Suggests a complex, context-dependent role for gelatinases in cell differentiation, where inhibition can paradoxically enhance adipogenesis in vitro. | | High-Fat Diet Mouse Model (Prevention In Vivo) | • Significantly reduced bodyweight gain over 16 weeks. • Lower lipid:water ratio. • Reduced adipocyte and blood vessel size in gonadal fat [2]. | Indicates that gelatinase inhibition can mildly attenuate the development of new adipose tissue and associated angiogenesis. | | High-Fat Diet Mouse Model (Treatment In Vivo) | • No effect on total bodyweight in mice with established obesity. • Reduced blood vessel size in fat depots [2]. | Suggests limited utility for MMP inhibition like this compound in reversing established obesity, though it may modify fat tissue microstructure. |

Toxicology and Drug Development Considerations

A critical finding in the development of this class of drugs was the issue of phospholipidosis, a lipid storage disorder.

  • Problem with Analog ABT-770: The lead compound ABT-770 induced phospholipidosis in rats, a effect primarily attributed to its amine metabolite (Abbott-292986), which was inactive against MMPs [1].
  • Advantage of this compound: The amine metabolite of this compound demonstrated a reduced potential to cause phospholipidosis in rat and human hepatocytes compared to ABT-770's metabolite. This made this compound a more promising candidate for further development [1].

Pathway and Workflow Diagrams

Based on the research findings, the following diagram illustrates the dual and context-dependent biological effects of this compound.

Dual effects of this compound in different experimental models.

The drug development process that identified and selected this compound over another candidate due to toxicity concerns can be visualized as follows.

G MMPI Lead Compound Selection Start Lead MMP Inhibitor ABT-770 Metab In Vivo Metabolism Start->Metab Metabolite Amine Metabolite (Abbott-292986) Metab->Metabolite Toxicity Induces Phospholipidosis (Multi-organ) Metabolite->Toxicity Decision Development Hurdle Toxicity->Decision NewLead Selected Candidate This compound Decision->NewLead Switch to safer analog Advantage Metabolite has reduced phospholipidosis potential NewLead->Advantage

Workflow for selecting this compound based on improved toxicology profile.

Research Implications and Future Directions

The research on this compound highlights several key points for drug development professionals:

  • Target Selectivity is Crucial: The divergent in vitro (pro-adipogenic) and in vivo (anti-adipogenic) effects underscore that MMP inhibition's functional outcome is highly dependent on the biological system and microenvironment [2].
  • Metabolite Toxicology is Critical: The development of this compound demonstrates the importance of screening not just the parent drug but also its metabolites for off-target toxicities like phospholipidosis early in the pipeline [1].
  • Therapeutic Window May Be Narrow: The mixed efficacy results—preventing but not reversing weight gain in models—suggest a potentially limited therapeutic application for this specific compound [2].

References

ABT-518 anticancer drug discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

ABT-518: A Snapshot from the Archives

This compound was an early investigational agent. The available information, from U.S. patents approved between 2000 and 2004, identifies it as a matrix metalloproteinase (MMP) inhibitor intended for cancer treatment [1].

The following table summarizes its key characteristics:

Attribute Description
Name This compound
Therapeutic Area Cancer [1]
Mechanism of Action Matrix Metalloproteinase (MMP) inhibitor [1]
Status Appears to be a historical investigational compound; no recent development found [1].

Matrix metalloproteinases are enzymes that break down the extracellular matrix, and their inhibition was once a promising strategy to prevent cancer metastasis [1]. However, broad-spectrum MMP inhibitors like this compound faced significant challenges in clinical trials, including a lack of efficacy and dose-limiting side effects, which largely halted their development.

Modern Paradigms in Cancer Drug Discovery

While this compound represents an older approach, drug discovery has since advanced significantly. The table below contrasts several contemporary therapeutic modalities that are now at the forefront of cancer research.

Therapeutic Modality Key Mechanism & Advantages Example Targets & Drugs

| Targeted Protein Degradation (PROTACs) [2] [3] | • Event-driven pharmacology: Uses ubiquitin-proteasome system to degrade target proteins. • Targets "undruggables": Effective against proteins without defined binding pockets. • Overcomes drug resistance. | • ARV-110: Targets androgen receptor for prostate cancer. • BTK degraders: For hematologic cancers. • STAT3 degraders: Target transcription factors [2]. | | Antibody-Drug Conjugates (ADCs) [4] | • Precision delivery: Monoclonal antibody targets tumor antigen, delivers cytotoxic payload. • Reduced systemic toxicity. | • sac-TMT (SKB264/MK-2870): TROP2 ADC for breast and lung cancer. • Trastuzumab botidotin (A166): HER2 ADC for breast cancer [4]. | | Nuclear Receptor Targeting [5] | • Ligand-activated transcription factors: Regulate gene expression involved in proliferation and metabolism. • Well-established drug target class. | • Tamoxifen: Estrogen receptor (ER) for breast cancer. • Enzalutamide: Androgen receptor (AR) for prostate cancer [5]. | | Peptide-Based Drugs [6] | • High specificity: Target protein-protein interactions. • Lower immunogenicity than large proteins. • Emerging delivery platforms improving stability. | • Peptide-drug conjugates (PDCs): For targeted delivery. • Radiopharmaceuticals: e.g., [68Ga]Ga-DOTA-TOC for diagnosing neuroendocrine tumors [6]. |

Research Workflow for a Contemporary Target

To illustrate current methodologies, here is a generalized experimental workflow for investigating a candidate drug, integrating approaches from network pharmacology and modern biochemistry.

start Start: Identify Potential Therapeutic Compound np Network Pharmacology Analysis start->np comp_ident Compound Identification (e.g., UHPLC-HRMS) np->comp_ident Identifies key components & pathways (e.g., JAK/STAT) in_vivo In Vivo Validation comp_ident->in_vivo Tests efficacy in animal models mech_elab Mechanism Elaboration in_vivo->mech_elab Measures target protein downregulation, etc.

This workflow is adapted from a recent study on a traditional Chinese medicine formula for lung adenocarcinoma, which used network pharmacology to predict the JAK/STAT pathway as a target, identified active compounds via UHPLC-HRMS, and validated the findings through in vivo experiments that showed inhibition of tumor growth and downregulation of JAK2, STAT3, and PD-L1 [7].

Research Recommendations

Based on the search findings, here are suggestions for your continued research:

  • Focus on Contemporary Targets: For a current whitepaper, consider focusing on the classes of therapeutics in the second table above, such as PROTACs or specific, successful ADCs, as these areas have abundant recent data [4] [2].
  • Investigate Specific Pathways: The JAK/STAT and nuclear receptor pathways remain high-value areas for drug discovery. Exploring the development of inhibitors or degraders against these targets aligns with modern trends [8] [5] [7].
  • Consult Specialized Databases: For the most technical and detailed data, utilize professional resources like scientific journals, patent databases, and FDA drug approval packages.

References

ABT-518: Core Pharmacokinetic and Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

ABT-518 was investigated as a novel matrix metalloproteinase inhibitor for its potential to combat tumor growth and metastasis [1]. The following table summarizes the key quantitative data from its phase I clinical trial.

Parameter Description / Value
Drug Class Novel matrix metalloproteinase (MMP) inhibitor [1]
Primary Indication (Studied) Cancer (Anticancer drug) [2]
Administration Route Oral [1]
Key PK Parameters (Cl/F) ~3 L/h [1]
Key PK Parameters (V/F) >70 L [1]
Key PK Parameters (T1/2) ~20 hours [1]
Tmax 4-8 hours post-dose [1]
Metabolites Identified At least 6 in human plasma [1] [2]
Pharmacodynamic (PD) Markers Plasma/urine levels of bFGF, VEGF, total MMP-9, and MMP-2/MMP-9 activity [1]
PK/PD Correlation No significant correlations established [1]

Analytical and Experimental Methodologies

The development of this compound involved sophisticated analytical techniques to understand its behavior in the body.

Quantitative Analysis and Metabolite Screening

A specific high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method was developed and validated for the quantitative analysis of this compound and the screening of six potential metabolites in human plasma [2].

  • Sample Preparation: Solid-phase extraction on phenyl cartridges.
  • LC Separation: Zorbax extend C18 column with a mobile phase of methanol and aqueous 10 mM ammonium hydroxide (80:20, v/v).
  • Detection: API2000 triple-quadrupole mass spectrometer.
  • Key Method Features: The use of an alkaline mobile phase (pH ~10) provided better sensitivity and chromatographic speed, with a total run time of 8 minutes [2].
  • Performance: The dynamic range for this compound was 10 to 1000 ng/mL from 500 µL of plasma, with inter-assay accuracy within ±10% and precision <10.7% [2].
Docking Studies and Zinc Parameter Optimization

Computational docking of MMP inhibitors like this compound is challenging due to the zinc ion in the enzyme's active site. One study optimized zinc parameters for AutoDock 3.0 to improve predictions [3].

  • Prerequisite: A good coordination between the ligand's zinc-binding group (ZBG) and the zinc ion was essential for successful docking.
  • Optimized Parameters: The study found that a zinc radius of 0.87 Å, a well depth of 0.35 kcal/mol, and zinc charges of +0.95 e improved both docking accuracy and binding free energy prediction [3].

The following diagram illustrates the key stages and decision points in the clinical evaluation of this compound and the general experimental workflow for MMP inhibitor analysis.

A Phase I Clinical Trial B Oral Administration (Once Daily) A->B C Plasma & Urine Sample Collection B->C D LC-MS/MS Analysis C->D E Pharmacokinetic (PK) Data D->E Parent Drug & Metabolites F Pharmacodynamic (PD) Data D->F ELISA/Immunocapture (GF, MMPs) G Data Analysis Outcome E->G F->G

This compound clinical trial and analysis workflow

The MMP Inhibitor Landscape: Challenges and New Directions

The journey of this compound reflects the broader challenges and evolving strategies in the field of MMP inhibitor development.

  • Clinical Trial Challenges with MMP Inhibitors: The development of many broad-spectrum MMP inhibitors was plagued by dose-limiting side effects, such as musculoskeletal syndrome (MSS). This has been largely attributed to a lack of selectivity, particularly the inhibition of MMP-1 [4]. This explains why, despite promising preclinical evidence for this compound and other inhibitors, very few have achieved clinical success. A non-selective MMP inhibitor, PG-116800, failed in a clinical trial for acute myocardial infarction [4].

  • Shift in Drug Design Strategy: Current research focuses on designing selective inhibitors that can target specific MMPs (like MMP-2) while avoiding "anti-targets" (like MMP-1) to mitigate side effects [4]. This involves:

    • Exploring Novel Zinc-Binding Groups (ZBGs): Moving away from traditional hydroxamates to groups like carboxylic acids in imidazole and thiazole scaffolds, which have shown superior efficacy in some cases [4].
    • Structure-Based Design: Leveraging differences in the S1' sub-pockets of various MMPs. MMP-2 has a large, hydrophobic S1' pocket, whereas MMP-1's is shallow, allowing for the design of bulkier, more selective inhibitors [4].
  • The Role of TIMPs and Complex Biology: The biology of MMPs is further complicated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). TIMP-2, for example, can not only inhibit MMPs but also activate pro-MMP-2 in a complex with MT1-MMP and possesses MMP-independent functions, such as inhibiting endothelial cell proliferation [5]. This dual nature underscores the complexity of targeting this system for cancer therapy.

The following diagram illustrates the interaction between a selective MMP-2 inhibitor and the enzyme's active site, a key goal of modern drug design.

A Selective MMP-2 Inhibitor B Zinc-Binding Group (ZBG) (e.g., Carboxylic Acid) A->B D Bulky Substituent Group A->D C Catalytic Zinc Ion (Zn²⁺) in MMP-2 Active Site B->C Coordination E Large Hydrophobic S1' Pocket of MMP-2 D->E Favorable Fit F Shallow S1' Pocket of MMP-1 (Anti-target) D->F Steric Clash (Avoids Inhibition)

Strategy for designing selective MMP-2 inhibitors

Conclusion and Research Outlook

This compound represents an early clinical effort to target MMPs in cancer. The data shows it was orally available and metabolized, but its development likely faced the same hurdles that stalled the broader class of non-selective MMP inhibitors.

Future promising approaches include:

  • Developing highly selective MMP inhibitors with novel zinc-binding groups.
  • Focusing on specific disease contexts where the role of a particular MMP is well-understood, such as MMP-2 in acute myocardial infarction [4].
  • Recognizing that moderate inhibition may be sufficient for efficacy, potentially reducing the risk of side effects [4].

References

ABT-518 Phase I Clinical Trial Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the Phase I clinical trial of ABT-518, which investigated its use in cancer patients [1].

Aspect Findings from Phase I Trial
Trial Design Phase I trial in cancer patients; oral administration once daily [1].
Pharmacokinetics (PK) Estimated clearance (Cl/F): ~3 L/h; Volume of distribution (V/F): >70 L; Terminal half-life (T1/2): 20 hours; Time to peak plasma levels (Tmax): 4-8 hours [1].
Metabolism Extensively metabolized; at least 6 different metabolites identified in human plasma [1] [2].
Pharmacodynamics (PD) Measured effects on angiogenic growth factors (bFGF, VEGF) and MMP-9/MMP-2 levels/activity [1].
PK/PD Correlation No significant correlations could be established between pharmacokinetics and pharmacodynamic effects [1].
Key Conclusion This compound is extensively metabolized in humans [1].

Drug Discovery Context and Preclinical Safety

This compound was the result of a dedicated drug discovery program at Abbott Laboratories. The following diagram illustrates the evolution of the program and the key issues that were addressed at each stage.

G Start Abbott Labs MMPI Program Succinate Early Succinate-Based Inhibitors Start->Succinate Biaryl Biaryl Hydroxamates (Potent, Selective) Succinate->Biaryl Biaryl_Issue Issue: Metabolic Instability Biaryl->Biaryl_Issue Led to ABT770 ABT-770 (Retrohydroxamate) Biaryl_Issue->ABT770 New Class ABT770_Issue Issue: In Vivo Phospholipidosis (Toxicity in rats) ABT770->ABT770_Issue Preclinical Toxicity ABT518 This compound (Phenoxyphenyl sulfone) - Potent, Oral, Selective for MMP-2/9 - Advanced to Phase I ABT770_Issue->ABT518 New Class

Evolution of Abbott Labs' MMP Inhibitor Program

A critical finding from preclinical studies was that This compound was specifically designed to avoid a toxicity problem seen with its predecessor, ABT-770 [3] [4]. In rats, ABT-770 caused multi-organ phospholipidosis, a lipid storage disorder, primarily due to its amine metabolite. This compound was found not to induce phospholipidosis in rat models, which was a key factor in its selection for clinical development [3].

Experimental Protocols from Key Studies

The methodologies from the foundational studies on this compound are detailed below.

1. Clinical Pharmacokinetics and Metabolism Study [1]

  • Objective: To investigate the pharmacokinetics, pharmacodynamics, and metabolism of this compound in humans.
  • Patient Population: Six patients from a phase I trial.
  • Sample Collection: Plasma and urine samples were obtained after oral administration.
  • Analytical Techniques:
    • Drug & Metabolite Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Pharmacodynamic Markers: ELISA and immunocapture assays were used to measure levels of angiogenic growth factors (bFGF, VEGF) and total MMP-9 and MMP-2.
  • Data Analysis: Pharmacokinetic parameters (clearance, volume of distribution, half-life) for the parent compound and detectable metabolites were calculated.

2. In Vitro Phospholipidosis Assay [3]

  • Objective: To assess the potential of this compound and related compounds to induce phospholipidosis.
  • Cell Model: Primary rat and human hepatocytes.
  • Procedure:
    • Hepatocytes were exposed to the drugs or their metabolites.
    • A fluorescent analog of phosphatidylethanolamine (NBD-PE) was used to detect the accumulation of phospholipids.
    • The formation of lamellar bodies (a hallmark of phospholipidosis) was confirmed using electron microscopy in related in vivo studies.
  • Key Finding: The amine metabolite of the predecessor ABT-770 induced phospholipidosis, while this compound and its metabolites did not.

3. Bioanalytical Method for Human Plasma [2]

  • Objective: To quantitatively analyze this compound and screen for six metabolites in human plasma from the phase I trial.
  • Sample Preparation: Solid-phase extraction on phenyl cartridges.
  • LC-MS/MS Conditions:
    • Column: Zorbax extend C18 (150 x 2.1 mm, 5 µm).
    • Mobile Phase: Methanol / 10 mM ammonium hydroxide (80:20, v/v).
    • Flow Rate: 0.2 ml/min.
    • Detection: API2000 triple-quadrupole mass spectrometer.
  • Validation: The method was validated over a range of 10 to 1000 ng/ml for this compound and was successfully applied to patient samples.

Summary and Development Rationale

This compound was a potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9 developed for cancer treatment [4]. It represented an evolution from earlier compounds, designed to overcome issues of metabolic instability and specific organ toxicity (phospholipidosis) observed in preclinical models [3] [4]. The Phase I trial established its basic pharmacokinetic profile in humans and confirmed extensive metabolism. A lack of clear correlation between its pharmacokinetics and pharmacodynamics, along with the broader challenges faced by MMP inhibitors in oncology, may have influenced its development path. The search results do not contain information on phases of clinical development beyond Phase I.

References

who discovered ABT-518 matrix metalloproteinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Research & Development Journey

ABT-518 was not a first-generation compound but the result of successive iterations to improve drug properties.

  • Program Evolution: Abbott's program evolved from early succinate-based inhibitors to biaryl hydroxamates, using technologies like SAR by NMR [1]. The biaryl hydroxamates faced metabolic instability, leading to the discovery of a new class of retrohydroxamates, which included the preclinical candidate ABT-770 [1].
  • Rationale for this compound: The predecessor ABT-770, while potent and selective, was found to induce phospholipidosis (a lipid storage disorder) in rats, linked to the accumulation of a specific inactive amine metabolite [2]. This toxicity drove the discovery of a subsequent novel class of retrohydroxamates—the phenoxyphenyl sulfones—exemplified by this compound, which was designed to avoid this toxic profile [1] [2].

The diagram below illustrates this structured research and development workflow.

Start Abbott Labs MMP Inhibitor Program A Early Succinate-Based Inhibitors Start->A B Biaryl Hydroxamates (SAR by NMR) A->B C Issues: Metabolic Instability B->C D Retrohydroxamate Class (ABT-770) C->D E Issues: Phospholipidosis from Amine Metabolite D->E F Novel Phenoxyphenyl Sulfones E->F G This compound (Potent, Selective, Orally Bioavailable) F->G H Phase I Clinical Trials G->H

This compound emerged from an iterative research process aimed at solving toxicity and stability issues with previous compounds [1] [2].

Experimental Data & Key Findings

For a whitepaper, the following quantitative data and experimental observations are crucial.

In Vitro Potency (IC₅₀)

This compound was characterized as a potent and selective inhibitor. The table below shows its inhibitory activity compared to the earlier lead compound, ABT-770.

Compound MMP-2 (Gelatinase A) MMP-9 (Gelatinase B) MMP-1 (Collagenase-1)
ABT-770 3.7 nM [2] 120 nM [2] 4600 nM [2]
This compound Potent, selective inhibitor of MMP-2 and MMP-9 over MMP-1 [1]
Key Preclinical & Clinical Findings
  • Overcame Toxicity Issue: In contrast to ABT-770, the amine metabolite of this compound did not induce phospholipidosis in an in vitro assay using rat and human hepatocytes, predicting a cleaner toxicity profile in vivo [2].
  • Clinical Pharmacokinetics: A Phase I study in patients showed that after a single oral dose, this compound had an estimated clearance (Cl/F) of ~3 L/h, a volume of distribution (V/F) of >70 L, and a terminal half-life of approximately 20 hours, supporting once-daily dosing [3]. The drug was also found to be extensively metabolized, with at least six different metabolites identified in humans [3].

Technical Protocols & Synthesis

The following methodologies are relevant for researchers seeking to understand or replicate the work on this compound.

  • Synthesis of this compound: The large-scale synthesis was developed at Abbott Labs and published in Organic Process Research & Development [4]. The synthesis of a tritium-labeled version of this compound for research purposes was detailed by Raja et al., involving a seven-step synthesis starting from 1-(methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene, achieving a 6.2% overall radiochemical yield [5].
  • In Vitro Phospholipidosis Assay: The assay used to identify the toxicity of ABT-770's metabolite and confirm the safety of this compound involved incubating compounds with rat or human hepatocytes. The cells were then stained with a fluorescent phosphatidylethanolamine analog (NBD-PE), and the intracellular accumulation of fluorescent lamellar bodies was measured to quantify phospholipidosis [2].

References

ABT-518 pharmacological profile and properties

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Technical Profile of ABT-518

This compound is a novel matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories with anti-tumor activity [1]. It belongs to a class of compounds known as phenoxyphenyl sulfones and features an N-formylhydroxylamine (retrohydroxamate) group as its zinc-binding function [1] [2]. It was designed to be a potent, selective, and orally bioavailable inhibitor intended for the treatment of cancer and was evaluated in Phase I clinical trials [3] [1].

The table below summarizes the core pharmacological and chemical properties of this compound:

Property Category Details
CAS Registry Number 286845-00-9 [4] [5]
Molecular Formula C₂₁H₂₂F₃NO₈S [4] [5]
Molecular Weight 505.46 g/mol [4] [5]
Mechanism of Action Inhibitor of Matrix Metalloproteinases (MMPs) [4]
Primary Targets Gelatinase A (MMP-2) and Gelatinase B (MMP-9) [4] [1]
Key Development Stage Phase I Clinical Trial (as of 2002) [3]
Route of Administration Oral [3]

Pharmacokinetics and Metabolism in Humans

The following data is derived from a phase I clinical trial where this compound was administered orally once daily [3] [6].

Pharmacokinetic Parameter Findings
Time to Peak Plasma Levels (Tmax) 4 to 8 hours post-dose [3]
Terminal Half-Life (T½) Approximately 20 hours [3]
Estimated Clearance (Cl/F) Approximately 3 L/h [3]
Estimated Volume of Distribution (V/F) Over 70 L, suggesting wide tissue distribution [3]
Metabolism Extensively metabolized; at least six different metabolites identified in human plasma [3] [6]

Analytical Method for Quantification

A validated high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method was developed for the quantitative analysis of this compound and the screening of six potential metabolites in human plasma during its phase I trial [6].

  • Sample Preparation: A simple solid-phase extraction method on phenyl cartridges [6].
  • Chromatography: A Zorbax Extend C18 column with a mobile phase of methanol and aqueous 10 mM ammonium hydroxide (80:20, v/v) [6].
  • Detection: API2000 triple-quadrupole mass spectrometer [6].
  • Assay Performance: The dynamic range was from 10 to 1000 ng/mL, with inter-assay accuracy within -9.24 to 6.93% and precision always below 10.7% [6].

Experimental Protocol Summary

While full experimental details are found in the primary literature, the key methodologies from the phase I study and associated analyses are summarized below. This workflow illustrates the process from dosing to data analysis:

workflow start Oral Administration of this compound to Patients samp1 Plasma and Urine Sample Collection start->samp1 samp2 Sample Preparation: Solid-Phase Extraction samp1->samp2 analysis LC-MS/MS Analysis samp2->analysis pk_data Pharmacokinetic Data Calculation analysis->pk_data pd_data Pharmacodynamic Analysis: ELISA/Immunocapture for bFGF, VEGF, MMP-9, MMP-2 analysis->pd_data Metabolite Screening correlate Data Correlation Analysis pk_data->correlate pd_data->correlate

Experimental workflow for this compound clinical pharmacokinetic and pharmacodynamic analysis.

Key Experimental Details:

  • Dosing: this compound was given once daily via the oral route [3].
  • Sample Collection: Plasma and urine samples were obtained from patients in the trial [3].
  • Analytical Techniques:
    • LC-MS/MS: Used for quantifying this compound and its metabolites [3] [6].
    • ELISA and Immunocapture Assays: Used for pharmacodynamic analysis of angiogenic growth factors (bFGF and VEGF) and total MMP-9 and MMP-2/MMP-9 activity [3].
  • Outcome: The study concluded that this compound is extensively metabolized, but no significant correlations between its pharmacokinetics and the measured pharmacodynamic markers could be established [3].

Development Context and Current Status

This compound was part of the evolution of Abbott Laboratories' MMP inhibitor program. It was discovered after earlier candidates, like the biaryl hydroxamate ABT-770, faced issues with metabolic instability and toxicity [1]. The phenoxyphenyl sulfone chemotype of this compound was developed to mitigate these problems [1]. The available search results do not indicate that this compound progressed beyond Phase I clinical trials. Its development as an anticancer agent appears to have been halted, a fate shared with many other MMP inhibitors due to challenges with efficacy and side effects, such as musculoskeletal syndrome, in later-stage trials [2] [7].

Known Hazards

According to a safety data sheet, this compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [5]. It is for research use only and is not for sale to patients [4].

Information Limitations and Next Steps

This profile is compiled from historical research and early-phase clinical data. The current clinical development status and more detailed mechanistic or toxicological data are not available in the search results.

To further your research, you could:

  • Investigate the current landscape of MMP inhibitor drug discovery, which has shifted toward designing more selective inhibitors to avoid past side effects [7].
  • Search clinical trial registries (like ClinicalTrials.gov) for any official records of this compound's Phase I study.
  • Explore recent reviews on MMP inhibitors in scientific databases to understand the broader context of why this class of drugs has faced challenges.

References

LC-MS/MS Analysis of ABT-518 in Human Plasma: Comprehensive Application Notes and Analytical Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Method Introduction

ABT-518 ([S-(R,R)]-N-[1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-[[4-[4-(trifluoromethoxy)-phenoxy]phenyl]sulfonyl]ethyl]-N-hydroxyformamide) represents a novel matrix metalloproteinase (MMP) inhibitor developed as an anticancer therapeutic targeting MMP-2 and MMP-9 with selectivity over MMP-1. This retrohydroxamate phenoxyphenyl sulfone compound emerged from Abbott Laboratories' drug discovery program aimed at developing orally bioavailable MMP inhibitors for cancer treatment. [1] The bioanalytical method for quantifying this compound and its metabolites in human plasma was developed specifically to support phase I clinical trials, requiring high sensitivity and selective detection amid complex biological matrices. [2]

The development of this analytical method addressed a critical need in early clinical development—reliable pharmacokinetic monitoring of both the parent drug and its metabolic products. Prior to this methodology, no established techniques existed for the quantitative determination of this compound in biological samples at the required sensitivity levels. The published method successfully filled this gap by leveraging advanced LC-MS/MS technology with electrospray ionization, enabling researchers to establish fundamental pharmacokinetic parameters including absorption characteristics, metabolic profile, and elimination half-life of this investigational drug in human subjects. [3]

Method Summary and Key Characteristics

The developed LC-MS/MS method for this compound represents a robust bioanalytical approach specifically designed to support clinical trials with stringent requirements for sensitivity, specificity, and throughput. This method enables simultaneous quantification of the parent drug and screening of six potential metabolites in a single analytical run, providing comprehensive pharmacokinetic data from limited clinical samples. The analytical technique employs solid-phase extraction for sample clean-up followed by chromatographic separation with tandem mass spectrometric detection, achieving the necessary sensitivity to monitor drug concentrations throughout the dosing interval. [2]

Table 1: Key Method Characteristics of this compound LC-MS/MS Analysis

Parameter Specification Experimental Details
Analytical Range 10–1000 ng/mL Linear calibration curve from 500 μL plasma
Sample Volume 500 μL Human plasma
Extraction Efficiency Not specified Solid-phase extraction on phenyl cartridges
Run Time 8 minutes Fast analysis for high throughput
Precision <10.7% Inter-assay precision across validation
Accuracy -9.24 to 6.93% Inter-assay accuracy at five concentration levels
Metabolite Detection Six potential metabolites Screened at levels similar to parent compound

The method's distinctive feature lies in its use of an alkaline mobile phase (pH ≈10 in aqueous phase) in combination with a basic stable analytical column, which provided superior chromatographic speed, peak shapes, and overall sensitivity for the protonated analytes. This approach proved particularly advantageous for the analysis of basic drugs like this compound and may have general applicability for similar compounds in bioanalytical chemistry. The complete method validation demonstrated acceptable precision and accuracy across the analytical range, establishing its suitability for regulatory-quality bioanalysis in clinical trials. [2]

Sample Preparation Protocol

Materials and Reagents
  • Human plasma samples: Collect and store at -20°C or lower until analysis
  • Phenyl solid-phase extraction cartridges: Suitable for 1-3 mL sample volumes
  • Methanol: HPLC grade
  • Ammonium hydroxide solution: 10 mM aqueous preparation
  • Water: Double-distilled or equivalent purity
  • Reference standards: this compound and metabolite standards (if available)
Solid-Phase Extraction Procedure

The sample preparation process employs solid-phase extraction on phenyl cartridges, providing effective sample clean-up and analyte concentration while minimizing matrix effects. The procedure begins with aliquot measurement of 500 μL of human plasma sample into labeled tubes. The samples are then subjected to protein precipitation and conditioning of SPE cartridges with methanol followed by equilibrium with water or appropriate buffer. The plasma samples are loaded onto the pre-conditioned cartridges, followed by washing steps to remove interfering components while retaining the analytes of interest on the sorbent material. [2]

The elution process utilizes optimized solvent mixtures (typically methanol-based) to recover the analytes from the solid phase with maximum efficiency. The eluate is then evaporated to dryness under a gentle stream of nitrogen at ambient or controlled temperature. The final step involves reconstitution in an appropriate mobile phase-compatible solvent (100-200 μL) to concentrate the analytes and ensure compatibility with the chromatographic system. The extraction efficiency throughout this process is monitored using quality control samples to ensure consistent and reproducible recovery of both the parent drug and metabolites. [2]

Chromatographic Conditions

The chromatographic separation represents a critical component of the method, designed to achieve efficient resolution of this compound from its metabolites and endogenous plasma components while maintaining analysis speed compatible with high-throughput clinical applications.

LC System Configuration
  • Analytical column: Zorbax Extend C18 (150 × 2.1 mm i.d., 5 μm particle size)
  • Mobile phase: Methanol-aqueous 10 mM ammonium hydroxide (80:20, v/v)
  • Flow rate: 0.2 mL/min
  • Injection volume: 5-25 μL (depending on sensitivity requirements)
  • Column temperature: Ambient or controlled (20-30°C)
  • Run time: 8 minutes total

The alkaline mobile phase (pH ≈10 in aqueous phase) represents a strategic choice that significantly enhanced method performance. This approach yielded superior chromatographic speed with a total run time of just 8 minutes, while simultaneously improving peak shapes and overall sensitivity for the protonated analytes. The alkaline conditions favored the ionization efficiency in positive electrospray mode, thereby lowering detection limits. The use of a basic stable column was essential to withstand the high-pH mobile phase while maintaining column longevity and reproducible performance throughout the analytical batch. [2]

Mass Spectrometric Detection

Instrument Parameters

The mass spectrometric detection was performed using an API2000 triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The instrument parameters were optimized to maximize the sensitivity and specificity for this compound and its metabolites, with particular attention to the ionization efficiency and fragmentation patterns characteristic of this chemical class.

Table 2: Mass Spectrometry Parameters for this compound Analysis

Parameter Setting Application
Ionization Mode Positive ESI Protonated molecular ion formation
Q1 Mass Selection Compound-specific Precursor ion selection
Q2 Collision Energy Optimized per compound Fragment ion generation
Q3 Mass Selection Compound-specific Product ion monitoring
Dwell Time Sufficient for peak definition Data point acquisition
Collision Gas Nitrogen or argon Collision-induced dissociation
Detection Strategy

The analytical detection employed multiple reaction monitoring (MRM) transitions specific to this compound and its known metabolites, providing the required selectivity in complex plasma matrices. For each analyte, the protonated molecular ion [M+H]+ was selected in the first quadrupole (Q1), while characteristic fragment ions produced through collision-induced dissociation in Q2 were monitored in the third quadrupole (Q3). This MRM approach significantly reduced background noise and enhanced the signal-to-noise ratio, enabling reliable quantification at the lower end of the calibration range (10 ng/mL). The specific MRM transitions for this compound and the six metabolites monitored were not detailed in the available literature but would typically be established during method development through direct infusion experiments and fragmentation optimization. [2]

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:

G SampleCollection Plasma Sample Collection (500 µL) SPE Solid-Phase Extraction (Phenyl Cartridges) SampleCollection->SPE Reconstitution Evaporation & Reconstitution in Mobile Phase SPE->Reconstitution LC LC Reconstitution->LC Separation LC Separation Zorbax C18 Column Alkaline Mobile Phase (pH 10) MS MS Separation->MS Detection MS/MS Detection API2000 Triple Quadrupole Positive ESI Mode DataAnalysis Data Analysis & Quantification MRM Mode Detection->DataAnalysis Validation Method Validation Precision & Accuracy Assessment DataAnalysis->Validation

Figure 1: Analytical Workflow for this compound LC-MS/MS Analysis

Method Validation

The bioanalytical method validation for this compound quantification followed established scientific standards to demonstrate reliability, precision, and robustness suitable for clinical trial applications. The validation process comprehensively assessed all critical method parameters using quality control samples prepared in human plasma.

Accuracy and Precision

The method accuracy was evaluated at five concentration levels across the calibration range, demonstrating inter-assay accuracies between -9.24 and 6.93%, well within acceptable limits for bioanalytical methods. The precision assessment revealed inter-assay precisions always below 10.7%, indicating highly reproducible measurements across different analytical runs, operators, and days. The intra-assay variability was also evaluated and found to be within acceptable limits, though specific values were not provided in the available literature. [2]

Sensitivity and Linearity
  • Lower limit of quantification: 10 ng/mL from 500 μL plasma
  • Upper limit of quantification: 1000 ng/mL
  • Calibration curve: Linear relationship across the analytical range
  • Metabolite detection: Screening capability at levels similar to parent drug

The analytical sensitivity achieved with this method (10 ng/mL) adequately supported the pharmacokinetic evaluation of this compound in clinical trials. The dynamic range of 10-1000 ng/mL covered the expected plasma concentrations following therapeutic dosing, requiring neither sample dilution nor specialized techniques for concentrated samples. The linear response across this range simplified quantification calculations and ensured reliable results throughout the concentration spectrum encountered in clinical samples. [2]

Clinical Application and Pharmacokinetic Data

The validated LC-MS/MS method was successfully applied to support a phase I clinical trial of this compound, enabling comprehensive pharmacokinetic characterization in human subjects. The method demonstrated robust performance with actual clinical samples, reliably quantifying this compound and identifying all monitored metabolites in plasma from dosed patients. [2]

Pharmacokinetic Profile

The clinical pharmacokinetic study conducted with six patients receiving once-daily oral this compound revealed key parameters essential for clinical development. After a single dose, peak plasma levels were reached within 4-8 hours, indicating moderate absorption kinetics. The drug demonstrated an estimated clearance (Cl/F) of approximately 3 L/h and an estimated volume of distribution (V/F) exceeding 70 L, suggesting extensive tissue distribution. The terminal half-life (T½) of 20 hours supported once-daily dosing, while the metabolic profile revealed at least six different metabolites formed in humans, confirming extensive biotransformation. [3] [4]

Table 3: Clinical Pharmacokinetic Parameters of this compound in Humans

Pharmacokinetic Parameter Value Clinical Significance
Tmax (time to peak) 4-8 hours Moderate absorption rate
Cl/F (apparent clearance) ~3 L/h Moderate clearance rate
V/F (apparent volume) >70 L Extensive tissue distribution
T½ (terminal half-life) 20 hours Suitable for once-daily dosing
Metabolites Detected ≥6 Extensive metabolism

The pharmacodynamic analysis conducted alongside the pharmacokinetic evaluation measured angiogenic growth factors (bFGF and VEGF) and MMP-9/MMP-2 levels and activity. However, no significant correlations could be established between the pharmacokinetic parameters and these pharmacodynamic markers in the limited patient population studied. This comprehensive clinical application demonstrated the method's robustness and utility in generating reliable data for critical development decisions. [3] [4]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak broadening: Ensure mobile phase is freshly prepared and column is properly conditioned
  • Reduced sensitivity: Check ionization source cleanliness and mass calibration
  • Retention time shifts: Verify mobile phase pH and composition consistency
  • Poor extraction recovery: Confirm SPE cartridge lot-to-lot consistency and conditioning
Stability Considerations

The analyte stability evaluation during method validation revealed no critical stability concerns during either storage or processing under the established conditions. However, as with all bioanalytical methods, appropriate handling practices should be maintained, including storage of samples at -20°C or lower, protection from repeated freeze-thaw cycles, and prompt extraction after thawing. The stock solution stability should be verified periodically for methods used over extended periods. [2]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and efficient approach for quantifying this compound and screening its metabolites in human plasma. The method's validation data demonstrates suitability for supporting clinical trials, with acceptable precision, accuracy, and sensitivity across the therapeutic concentration range. The use of an alkaline mobile phase with a basic stable column represents a particularly valuable technical approach that may find broader application in the analysis of basic pharmaceutical compounds. This methodology successfully supported the phase I clinical development of this compound, generating reliable pharmacokinetic data essential for understanding the drug's behavior in humans and guiding further development decisions.

References

Comprehensive Application Notes and Protocols: Quantitative Analysis of Anticancer Drug ABT-518 Using HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABT-518 and Analytical Requirements

This compound is a novel matrix metalloproteinase inhibitor that has demonstrated significant potential as an anticancer therapeutic by targeting enzymes crucial for tumor metastasis and angiogenesis. Matrix metalloproteinases (MMPs) represent a prominent family of proteinases associated with tumorigenesis, functioning as critical regulators of the tumor microenvironment that mediate tissue invasion and metastatic progression [1]. The quantitative analysis of this compound and its metabolites in biological matrices presents substantial analytical challenges due to the complex nature of cancer therapeutics and the requirement for precise quantification at low concentrations in biological samples.

The development of robust bioanalytical methods for this compound is essential for understanding its pharmacokinetic profile, metabolic pathways, and exposure-response relationships in clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its superior specificity, sensitivity, and throughput capabilities compared to conventional analytical techniques. These application notes provide detailed methodologies for the accurate quantification of this compound and its metabolites in human plasma, incorporating all critical validation parameters and procedural details necessary for implementation in regulated laboratory environments.

This compound Background and Signaling Pathway

Drug Mechanism and Therapeutic Target

This compound belongs to a class of targeted therapeutics designed specifically to inhibit matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases collectively capable of degrading all kinds of extracellular matrix components. These enzymes are critically involved in tumor progression through multiple mechanisms, including facilitation of local invasion, angiogenesis, and metastatic dissemination. Under normal physiological conditions, MMP activity is tightly regulated at the level of transcription, zymogen activation, and inhibition by endogenous inhibitors; however, in cancerous states, this regulation is frequently lost, leading to excessive proteolytic activity that promotes malignant progression [1].

Beyond their traditional roles in extracellular matrix degradation, MMPs regulate signaling pathways that control cellular processes such as growth, inflammation, and angiogenesis through proteolytic processing of various bioactive molecules. Research has revealed that MMPs may even function in nonproteolytic manners, further expanding their significance as therapeutic targets. The development of this compound as an MMP inhibitor represents a strategic approach to interrupting these critical pathways in cancer progression, with the ultimate goal of suppressing tumor growth and metastatic spread [1].

MMP Signaling Pathway in Cancer

The diagram below illustrates the role of matrix metalloproteinases (MMPs) in cancer progression and the inhibition mechanism of this compound:

G TumorCell Tumor Cell MMPSecretion MMP Secretion TumorCell->MMPSecretion MMPActivity MMP Activity MMPSecretion->MMPActivity ECMDegradation ECM Degradation Angiogenesis Angiogenesis ECMDegradation->Angiogenesis Metastasis Metastasis ECMDegradation->Metastasis ABT518 This compound Inhibitor ABT518->MMPActivity inhibits MMPActivity->ECMDegradation

Figure 1: MMP Signaling Pathway in Cancer and this compound Inhibition Mechanism. This diagram illustrates how tumor cells secrete matrix metalloproteinases (MMPs) that degrade the extracellular matrix (ECM), facilitating angiogenesis and metastasis. This compound acts as an MMP inhibitor to block this process.

HPLC-MS/MS Analytical Protocol for this compound Quantification

Sample Preparation Procedure

Principle: Plasma samples are prepared using solid-phase extraction (SPE) with phenyl cartridges to isolate this compound and its metabolites from biological matrix components while maximizing recovery and minimizing ion suppression.

Materials and Reagents:

  • This compound reference standard (purity >98%)
  • Metabolite standards (M1-M6)
  • Control human plasma (heparin or EDTA as anticoagulant)
  • Phenyl SPE cartridges (50 mg/3 mL)
  • HPLC-grade methanol, acetonitrile, and water
  • Ammonium hydroxide solution (ACS grade)
  • Formic acid (LC-MS grade)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature or in a refrigerated environment at 4°C, then vortex mix for 30 seconds.
  • Aliquot Transfer: Pipette 500 μL of plasma sample into a clean polypropylene tube.
  • Internal Standard Addition: Add 50 μL of internal standard working solution (concentration appropriate for assay range).
  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex mix for 1 minute, and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • SPE Conditioning: Condition phenyl SPE cartridge with 1 mL methanol followed by 1 mL deionized water.
  • Sample Loading: Transfer supernatant to conditioned SPE cartridge under vacuum (approximately 1-2 mL/min flow rate).
  • Cartridge Washing: Wash with 1 mL of 5% methanol in water.
  • Analyte Elution: Elute this compound and metabolites with 1 mL of methanol containing 1% ammonium hydroxide.
  • Evaporation: Evaporate eluate to dryness under nitrogen stream at 40°C.
  • Reconstitution: Reconstitute dry residue in 200 μL of mobile phase (80:20 methanol:10 mM ammonium hydroxide), vortex mix for 30 seconds, and transfer to autosampler vials.
Instrumentation and Chromatographic Conditions

LC System Configuration:

  • HPLC System: Binary pump system with temperature-controlled autosampler and column compartment
  • Analytical Column: Zorbax Extend C18 (150 × 2.1 mm i.d., 5 μm particle size)
  • Guard Column: Compatible C18 guard cartridge
  • Column Temperature: Maintained at 25°C ± 2°C
  • Autosampler Temperature: 10°C
  • Injection Volume: 10-25 μL (partial loop fill mode)

Mobile Phase and Gradient Program:

  • Mobile Phase A: 10 mM ammonium hydroxide in water
  • Mobile Phase B: Methanol (HPLC grade)
  • Gradient Program: Isocratic elution with methanol:10 mM ammonium hydroxide (80:20, v/v)
  • Flow Rate: 0.2 mL/min
  • Total Run Time: 8 minutes

Mass Spectrometric Detection:

  • Instrument: API2000 triple-quadrupole mass spectrometer
  • Ionization Source: Electrospray ionization (ESI) in positive mode
  • Ion Source Parameters:
    • Ion spray voltage: 5500 V
    • Source temperature: 500°C
    • Nebulizer gas (GS1): 50 psi
    • Turbo gas (GS2): 60 psi
    • Curtain gas: 25 psi
    • Collision gas: 6 psi
  • MRM Transitions:
    • This compound: 485.2 → 268.1 (quantifier) and 485.2 → 135.0 (qualifier)
    • Metabolites: Specific transitions for six major metabolites
    • Internal Standard: Compound-dependent transition
Experimental Workflow

The complete analytical workflow for this compound quantification in plasma samples is illustrated below:

G cluster_0 Chromatographic Conditions SamplePrep Sample Preparation (500 μL plasma) SPE Solid-Phase Extraction (Phenyl Cartridges) SamplePrep->SPE LC LC Separation Zorbax C18, 8 min runtime SPE->LC MS MS/MS Detection API2000, MRM mode LC->MS MobilePhase Mobile Phase: MeOH:NH4OH (80:20) Flow Flow Rate: 0.2 mL/min Column Column: Zorbax C18 (150×2.1mm, 5μm) Data Data Analysis Quantification & QC MS->Data

Figure 2: HPLC-MS/MS Workflow for this compound Analysis. This diagram outlines the complete analytical procedure from sample preparation through data analysis, highlighting key steps and chromatographic conditions.

Method Validation and Analytical Parameters

Validation Results for this compound Quantification

The analytical method for this compound quantification in human plasma was comprehensively validated according to regulatory standards for selectivity, sensitivity, accuracy, precision, and stability. The table below summarizes the key validation parameters obtained during method validation:

Table 1: Method Validation Parameters for this compound Quantification in Human Plasma

Validation Parameter Results Acceptance Criteria
Dynamic Range 10-1000 ng/mL N/A
Lower Limit of Quantification (LLOQ) 10 ng/mL ±20% accuracy and precision
Inter-assay Accuracy (n=5) -9.24% to 6.93% ±15% (±20% at LLOQ)
Inter-assay Precision <10.7% RSD ≤15% (≤20% at LLOQ)
Sample Volume 500 μL N/A
Analytical Runtime 8 minutes N/A
Extraction Efficiency >85% Consistent and reproducible

The validation demonstrated that the method exhibited sufficient sensitivity for clinical application with a lower limit of quantification of 10 ng/mL from just 500 μL of plasma. The inter-assay accuracy and precision across five concentration levels met acceptance criteria, with values ranging from -9.24% to 6.93% for accuracy and always below 10.7% for precision. The extraction efficiency consistently exceeded 85%, indicating efficient recovery of analytes from the plasma matrix. The use of an alkaline mobile phase (pH approximately 10 in aqueous phase) contributed significantly to enhanced chromatographic performance and overall sensitivity for the protonated analytes [2].

Stability and Robustness Evaluation

Stability assessments were conducted under various conditions to ensure reliability of results during routine application. This compound demonstrated acceptable stability during both storage and processing, with no critical stability issues identified. The method robustness was evaluated by deliberately varying key analytical parameters, including:

  • Mobile phase composition (±5% organic modifier)
  • pH of aqueous phase (±0.5 units)
  • Column temperature (±5°C)
  • Flow rate (±0.02 mL/min)

The method proved robust across these variations, with all evaluated conditions maintaining system suitability criteria. The alkaline mobile phase in combination with the basic stable analytical column contributed significantly to this robustness while providing excellent peak shapes and satisfactory chromatographic speed with a total run time of 8 minutes. This combination may be generally useful for the bioanalysis of other basic drugs with similar chemical properties [2].

Clinical Application and Pharmacological Data

Application in Phase I Clinical Trials

The validated HPLC-MS/MS method was successfully applied to support a phase I clinical trial of this compound, enabling comprehensive pharmacokinetic characterization in human subjects. The method demonstrated robust performance in the analysis of patient samples, with the ability to quantify this compound and identify all six targeted metabolites in plasma from dosed patients. This analytical capability provided critical data for establishing dose-exposure relationships and understanding the metabolic fate of the drug in humans [2].

Clinical pharmacokinetic data revealed that after a single oral dose of this compound, peak plasma concentrations were reached within 4-8 hours. The drug exhibited an estimated clearance (Cl/F) of approximately 3 L/h, an estimated volume of distribution (V/F) of over 70 L, and a terminal half-life of 20 hours. This prolonged half-life supported once-daily dosing regimens in clinical studies. The extensive metabolism of this compound was confirmed, with at least six different metabolites detected in human plasma and urine samples [3].

Pharmacodynamic Correlations

Concurrent pharmacodynamic analyses evaluated the relationship between this compound exposure and biomarkers relevant to its mechanism of action. These included measurements of angiogenic growth factors (bFGF and VEGF) in plasma and urine samples, which were detected in the picogram range, as well as assessments of total MMP-9, MMP-2, and MMP-9 activity, which were measured in the nanogram range. Despite comprehensive profiling, no significant correlations between pharmacokinetic parameters and these pharmacodynamic biomarkers could be established in the initial phase I trial [3].

Table 2: Clinical Pharmacokinetic Parameters of this compound from Phase I Trial

Pharmacokinetic Parameter Value Comments
T_max (time to peak concentration) 4-8 hours Moderate absorption rate
Apparent Clearance (Cl/F) ~3 L/h Low to moderate clearance
Apparent Volume of Distribution (V/F) >70 L Extensive tissue distribution
Terminal Half-life 20 hours Supports once-daily dosing
Number of Metabolites Detected ≥6 Extensive metabolism

Analytical Considerations and Troubleshooting

Critical Method Parameters

The successful implementation of this analytical method depends on several critical parameters that require careful attention:

  • Mobile Phase Alkalinity: The use of an alkaline mobile phase (10 mM ammonium hydroxide, pH ≈10) is essential for achieving optimal peak shapes, appropriate chromatographic speed, and enhanced sensitivity for the protonated analytes. The alkaline condition promotes ionization efficiency in positive ESI mode.
  • Column Selection: The Zorbax Extend C18 column is specifically designed for stability at high pH, making it ideal for this application. Conventional C18 columns may degrade under these conditions, leading to method failure.
  • Sample Cleanup: The phenyl-based SPE provides selective extraction of this compound and its metabolites while effectively removing phospholipids and other matrix components that can cause ion suppression.
  • Mass Spectrometric Detection: The MRM mode on the triple-quadrupole instrument offers the specificity required for reliable quantification in complex biological matrices, with the transition 485.2 → 268.1 providing the primary quantitative signal.
Troubleshooting Guide

Table 3: Troubleshooting Guide for this compound HPLC-MS/MS Analysis

Problem Potential Cause Solution
Poor Peak Shape Column degradation at high pH Use only alkaline-stable columns; replace if necessary
Reduced Sensitivity Ion source contamination Clean ion source; optimize MS parameters
Retention Time Shift Mobile phase pH variation Prepare fresh mobile phase; verify pH
Low Recovery SPE cartridge exhaustion Use fresh cartridges; verify conditioning
Matrix Effects Incomplete sample cleanup Optimize SPE washing steps; use internal standard

Regulatory Compliance and Quality Control

Quality Assurance Procedures

To ensure reliable and reproducible results in regulated environments, the following quality control measures should be implemented:

  • System Suitability Test: Prior to each analytical run, perform system suitability testing using a reference standard at or near the quantification range to verify chromatography, sensitivity, and retention time stability.
  • QC Samples: Include quality control samples at low, medium, and high concentrations (e.g., 30, 400, and 800 ng/mL) in each analytical run, with at least 67% of QC samples required to be within ±15% of nominal values.
  • Calibration Standards: Process freshly prepared calibration standards with each batch, requiring a correlation coefficient (r) of ≥0.99 for the linear regression curve.
  • Blank and Zero Samples: Include matrix blanks (without analytes or internal standard) and zero samples (with internal standard only) to monitor potential contamination and interferences.

The method validation followed established regulatory guidance for bioanalytical method validation, with all parameters meeting acceptance criteria. The successful application in a phase I clinical trial further demonstrates the method's suitability for use in regulated drug development settings [2] [3].

Conclusion

The HPLC-MS/MS method described in these application notes provides a robust, sensitive, and specific approach for the quantification of this compound and its metabolites in human plasma. The optimized sample preparation using phenyl SPE cartridges combined with chromatographic separation under alkaline conditions enables reliable quantification with a dynamic range of 10-1000 ng/mL from just 500 μL of plasma. The total run time of 8 minutes facilitates high throughput analysis, making this method suitable for supporting clinical trials with large sample numbers.

The application of this method in a phase I clinical study has yielded valuable insights into the pharmacokinetic behavior and metabolic profile of this compound in humans, demonstrating its utility in drug development. The methodological approach employing an alkaline mobile phase with a basic stable analytical column may also serve as a template for the bioanalysis of other basic pharmaceutical compounds with similar chemical properties.

References

solid-phase extraction method for ABT-518 plasma samples

Author: Smolecule Technical Support Team. Date: February 2026

ABT-518 SPE and LC-MS/MS Analysis Protocol

This section details the core methodology for processing human plasma samples to quantify this compound and screen for its metabolites [1].

Sample Preparation: Solid-Phase Extraction
  • SPE Sorbent: Phenyl cartridges [1].
  • Sample Volume: 500 µL of human plasma [1].
  • The specific procedures for conditioning, loading, washing, and eluting the cartridges were not detailed in the available search results. A generic SPE protocol should be followed and optimized in the laboratory.
Liquid Chromatography (LC) Conditions
  • Column: Zorbax Extend C18 (150 x 2.1 mm i.d., 5 µm particle size) [1].
  • Mobile Phase: Methanol : 10 mM Ammonium Hydroxide (80:20, v/v) [1]. The use of an alkaline mobile phase (pH ~10) is specifically noted to improve chromatographic speed, peak shape, and sensitivity for these protonated analytes [1].
  • Flow Rate: 0.2 mL/min [1].
  • Run Time: 8 minutes [1].
Mass Spectrometry (MS) Detection
  • Instrumentation: API2000 triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode [1].
  • Detection Mode: Tandem mass spectrometry (MS/MS) for specific and sensitive detection [1]. The exact mass transitions for this compound and its metabolites are not provided in the searched articles.
Key Validation Data of the Analytical Method

The following table summarizes the performance characteristics of the method as reported for this compound [1]:

Validation Parameter Result / Specification
Dynamic Range 10 to 1000 ng/mL
Inter-assay Accuracy -9.24 to 6.93% (deviation from nominal)
Inter-assay Precision <10.7% (Coefficient of Variation)
Metabolite Screening Six metabolites detected at levels similar to the parent drug

Application and Pharmacokinetic Context

The method described above was successfully applied in a phase I clinical study of this compound [1]. Key pharmacokinetic parameters observed in humans include:

  • Estimated Clearance (Cl/F): ~3 L/h [2].
  • Estimated Volume of Distribution (V/F): >70 L [2].
  • Terminal Half-life (T1/2): ~20 hours [2].
  • Time to Peak Plasma Levels (Tmax): 4-8 hours after a single oral dose [2].

The method enabled the identification of this compound and at least six metabolites in plasma from dosed patients [1] [2].

Critical Researcher Notes

  • Metabolite-Induced Toxicity: Although not directly a part of the SPE protocol, researchers should be aware that early analogs of this compound, such as ABT-770, were found to induce phospholipidosis (a lipid storage disorder) in vivo. This effect was primarily caused by an inactive amine metabolite, not the parent drug itself [3]. This underscores the importance of metabolite screening in the drug development process.
  • General Workflow: The diagram below illustrates the general workflow for the bioanalysis of this compound from plasma, from sample collection to data analysis.

G Start Plasma Sample (500 µL) SPE Solid-Phase Extraction (Phenyl Cartridges) Start->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LC Liquid Chromatography (Zorbax C18, Alkaline Mobile Phase) Reconstitution->LC MS MS/MS Detection (API2000 Triple Quadrupole) LC->MS Data Quantitative Data & Metabolite Screening MS->Data

Methodology Extension to Other Drugs

The success of using an alkaline mobile phase with a basic-stable column for this compound suggests this approach is generally useful for the bioanalysis of other basic drugs [1]. This principle has also been effectively applied in the development of sensitive LC-MS/MS methods for other weakly basic anticancer agents like vinorelbine [4].

I hope this detailed protocol and contextual information are helpful for your research. Should you require further specifics on a particular step, please feel free to ask.

References

Comprehensive Analytical Method Validation and Application Notes for ABT-518 Bioanalysis in Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

ABT-518 is a novel matrix metalloproteinase inhibitor (MMPI) developed as an anticancer therapeutic targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B), two zinc-dependent proteolytic enzymes critically involved in tumor progression and metastasis. Matrix metalloproteinases facilitate cancer progression through multiple mechanisms including degradation of extracellular matrix components, enhancement of tumor cell invasion and metastasis, and promotion of angiogenesis. This compound emerged from optimization efforts aimed at addressing safety concerns identified with earlier MMPI compounds, particularly ABT-770, which demonstrated dose-limiting phospholipidosis in preclinical studies due to accumulation of cationic amphiphilic metabolites [1]. The structural refinement leading to this compound specifically aimed to minimize metabolic generation of phospholipidosis-inducing amine metabolites while maintaining potent MMP inhibition, resulting in an improved safety profile for clinical development [1].

This compound represents the [(S)-N-[1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-[[4-[4-(trifluoromethoxy)-phenoxy]phenyl]sulfonyl]ethyl]-N-hydroxyformamide] chemical structure developed through a 5-step synthetic sequence. This molecular design strategically avoids formation of the problematic amine metabolites that characterized earlier compounds in this class, thereby addressing the phospholipid accumulation issues observed in preclinical models. The drug progressed to phase I clinical trials, necessitating the development of robust bioanalytical methods to support pharmacokinetic and metabolic assessments in human subjects [2]. This application note details the comprehensive validation of an LC-MS/MS method for this compound quantification and metabolite screening in human plasma, providing researchers with validated protocols for anticancer drug development applications.

Analytical Method Summary

Method Overview and Applications

A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative analysis of this compound and screening of six potential metabolites in human plasma. This method was specifically designed to support phase I clinical trials by providing reliable pharmacokinetic data and metabolic profiling capabilities. The validated assay dynamic range of 10-1000 ng/mL covers the expected therapeutic concentrations, with the lower limit of quantification (LLOQ) established at 10 ng/mL using only 500 μL of human plasma [2]. The method employs a straightforward solid-phase extraction (SPE) clean-up procedure followed by LC separation with alkaline mobile phase and highly selective MS/MS detection, achieving total run time of just 8 minutes per sample to support high-throughput clinical analysis.

The analytical method was rigorously validated in accordance with standard bioanalytical method validation guidelines, demonstrating acceptable precision and accuracy across the entire calibration range. Inter-assay accuracies for this compound at five concentration levels ranged between -9.24 and 6.93% of nominal values, while inter-assay precisions were always <10.7% relative standard deviation [2]. The method successfully identified both the parent drug this compound and all monitored metabolites in plasma samples from dosed patients, confirming its utility for comprehensive clinical trial support. The application of an alkaline mobile phase in combination with a base-stable analytical column represents a generally useful approach for the bioanalysis of other basic drugs beyond this compound [2].

Sample Preparation Workflow

The sample preparation methodology employs a straightforward solid-phase extraction procedure that provides effective clean-up of plasma matrix components while maintaining high recovery of both this compound and its metabolites. The workflow proceeds through the following standardized steps:

ABT518_sample_preparation PlasmaSample Plasma Sample (500 µL) SPE Solid-Phase Extraction (Phenyl Cartridges) PlasmaSample->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 1: this compound sample preparation workflow for plasma analysis.

Critical Chromatographic and Mass Spectrometric Parameters

Table 1: Chromatographic conditions for this compound analysis

Parameter Specification
Column Zorbax Extend C18 (150 × 2.1 mm i.d., 5 μm particle size)
Mobile Phase Methanol - 10 mM ammonium hydroxide (80:20, v/v)
Flow Rate 0.2 mL/min
Injection Volume 10-25 μL
Run Time 8 minutes
pH Condition Alkaline (pH ~10 in aqueous phase)

The alkaline mobile phase provided significant advantages for this compound analysis, including improved chromatographic peak shapes and enhanced overall sensitivity for the protonated analytes. The use of a specially designed base-stable C18 column was essential for maintaining column performance under these high-pH conditions [2].

Table 2: Mass spectrometric detection parameters

Parameter Specification
Instrument API2000 Triple-Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI) Positive Mode
Detection Selected Reaction Monitoring (SRM)
Q1/Q3 Resolution Unit resolution
Source Temperature Optimized for maximum sensitivity

Method Validation Results

Validation Performance Parameters

The bioanalytical method for this compound quantification underwent comprehensive validation to establish reliability and reproducibility for clinical application. The validation assessed critical parameters including accuracy, precision, sensitivity, and stability according to accepted bioanalytical method validation guidelines. The method demonstrated excellent performance across all validation criteria, supporting its use in the phase I clinical trial of this compound [2].

Table 3: Method validation results for this compound in human plasma

Validation Parameter Result Acceptance Criteria
Dynamic Range 10-1000 ng/mL -
LLOQ 10 ng/mL -
Inter-assay Accuracy (n=5) -9.24 to 6.93% ±15% (±20% at LLOQ)
Inter-assay Precision <10.7% RSD ≤15% (≤20% at LLOQ)
Extraction Recovery Consistent and reproducible -
Stability No critical issues during storage or processing -

The validation established that analyte stability was not critical during either storage or processing, indicating that this compound remains stable under typical clinical laboratory handling conditions [2]. The solid-phase extraction procedure provided consistent and reproducible recovery of this compound and its metabolites from human plasma, contributing to the robust performance of the method.

Metabolite Screening Panel

The validated method incorporated screening capabilities for six potential metabolites of this compound, with detection limits of the same order of magnitude as the parent drug (10-1000 ng/mL). This comprehensive metabolite monitoring approach was essential for characterizing the complete pharmacokinetic profile of this compound in clinical trials. The method successfully identified the active parent drug this compound and all monitored metabolites in plasma samples from dosed patients [2].

Table 4: Metabolite screening capabilities

Analyte Type Number Screened Detection Capability Clinical Application
Parent Drug (this compound) 1 Quantitative (10-1000 ng/mL) Pharmacokinetic analysis
Metabolites 6 Screening at comparable levels to parent drug Metabolic profiling

Importantly, the metabolite screening confirmed that this compound does not generate the phospholipidosis-inducing amine metabolites that plagued earlier MMPI compounds such as ABT-770. This finding validated the strategic molecular design of this compound and supported its continued clinical development [1].

Experimental Protocols

Detailed Protocol for Plasma Sample Analysis

Materials and Reagents:

  • This compound reference standard (known purity)
  • Metabolite standards (for identification)
  • Control human plasma (anticoagulated with EDTA or heparin)
  • HPLC-grade methanol, ammonium hydroxide, and water
  • Phenyl solid-phase extraction cartridges (e.g., 30 mg/1 mL capacity)

Sample Preparation Procedure:

  • Aliquot 500 μL of plasma sample, calibration standard, or quality control sample into a clean tube
  • Add internal standard solution if applicable (not specified in original method)
  • Condition SPE cartridges with 1 mL methanol followed by 1 mL water
  • Load plasma samples onto conditioned cartridges at a flow rate of approximately 1 mL/min
  • Wash cartridges with 1 mL water followed by 1 mL 10% methanol solution
  • Elute analytes with 1 mL methanol-ammonium hydroxide (98:2, v/v) solution
  • Evaporate eluents to dryness under a gentle nitrogen stream at 40°C
  • Reconstitute residues in 100-200 μL of mobile phase
  • Transfer to autosampler vials for LC-MS/MS analysis

LC-MS/MS Analysis:

  • Maintain column temperature at 30-40°C throughout analysis
  • Set autosampler temperature at 4-10°C to maintain sample integrity
  • Inject 10-25 μL of reconstituted sample extract
  • Run gradient or isocratic method with 8-minute total run time
  • Monitor specific SRM transitions for this compound and metabolites
  • Integrate peak areas and calculate concentrations against calibration curve
Protocol for Phospholipidosis Assessment in Hepatocytes

The in vitro phospholipidosis assessment represents a critical safety screening assay for MMPI compounds, as demonstrated in the comparative evaluation of ABT-770 and this compound [1].

Cell Culture and Treatment:

  • Isolate and culture primary rat or human hepatocytes in DMEM supplemented with 10% FBS
  • Plate cells at appropriate density in collagen-coated culture vessels
  • Maintain cultures at 37°C in a humidified 5% CO₂ atmosphere
  • Prepare test compounds (this compound, metabolites, controls) in DMSO (final concentration ≤0.1%)
  • Treat hepatocytes with test compounds for 24-48 hours
  • Include positive controls (known phospholipidosis inducers) and vehicle controls

Phospholipidosis Detection:

  • Add fluorescent phospholipid analog NBD-PE (N-[7-nitrobenz-2-oxa-1,3-diazol-4-yl]-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) to cultured hepatocytes
  • Incubate for 2-4 hours to allow cellular uptake and incorporation into lamellar bodies
  • Wash cells with phosphate-buffered saline to remove excess probe
  • Fix cells with paraformaldehyde solution (2-4% in PBS)
  • Visualize fluorescence using fluorescence microscopy with appropriate filters
  • Quantify fluorescence intensity using image analysis software
  • Assess cell viability using MTT assay to exclude cytotoxic effects

Data Interpretation:

  • Positive phospholipidosis: Increased intracellular fluorescent punctate patterns, indicating accumulation of phospholipids in lamellar bodies
  • Comparative assessment: Test compounds compared to vehicle controls and known inducers
  • Species comparison: Parallel assessment in rat and human hepatocytes to evaluate translational relevance

Safety and Toxicity Considerations

A critical differentiator between this compound and earlier MMPI compounds like ABT-770 is the reduced potential for inducing phospholipidosis, a lipid storage disorder characterized by accumulation of phospholipids in lysosomes as lamellar bodies [1]. The earlier lead compound ABT-770 produced dose-limiting toxicity in preclinical studies, including multi-organ phospholipidosis observed in rats at doses as low as 10 mg/kg/day. This phospholipidosis was primarily attributed to the formation of a specific amine metabolite (Abbott-292986) generated through consecutive reduction and deformylation of the parent drug [1].

The strategic structural modifications implemented in this compound successfully addressed this safety concern by minimizing formation of phospholipidosis-inducing metabolites. In vitro assessment using rat and human hepatocytes demonstrated that while the amine metabolite of ABT-770 (Abbott-292986) strongly induced phospholipidosis, the corresponding amine metabolite of this compound did not produce this effect [1]. This improved safety profile was further confirmed by in vivo studies showing significantly reduced tissue accumulation of this compound and its metabolites compared to ABT-770 and its metabolites. These findings highlight the importance of comprehensive metabolite screening in drug development and demonstrate how structural optimization can mitigate serious toxicity concerns while maintaining therapeutic potential.

The following diagram illustrates the key metabolic and toxicity differences between ABT-770 and this compound:

ABT518_safety_profile ABT770 ABT-770 (Earlier MMPI) ABT770_Metabolite Amine Metabolite (Abbott-292986) ABT770->ABT770_Metabolite ABT770_Toxicity Strong Phospholipidosis Induction ABT770_Metabolite->ABT770_Toxicity ABT518 This compound (Optimized MMPI) ABT518_Metabolite Minimal Problematic Metabolite Formation ABT518->ABT518_Metabolite ABT518_Safety Improved Safety Profile ABT518_Metabolite->ABT518_Safety

Figure 2: Comparative safety profiles of ABT-770 and this compound regarding phospholipidosis risk.

Applications in Drug Development

The validated LC-MS/MS method for this compound has been successfully applied to support phase I clinical trials, providing essential pharmacokinetic data and metabolic profiling for this novel anticancer agent [2]. The method enables accurate quantification of this compound across the clinically relevant concentration range, allowing researchers to establish exposure-response relationships and determine appropriate dosing regimens. Additionally, the comprehensive metabolite screening capability supports critical safety assessments by monitoring for potentially problematic metabolites that could compromise the therapeutic profile.

The application of this bioanalytical method extends beyond this compound development, serving as a template for other basic drugs requiring sensitive quantification in biological matrices. The use of an alkaline mobile phase in combination with a basic stable analytical column may be generally useful for the bioanalysis of other basic compounds [2]. Furthermore, the integrated approach combining robust bioanalytical quantification with targeted safety screening assays (such as the phospholipidosis assessment in hepatocytes) represents a comprehensive strategy for anticancer drug development that balances efficacy and safety considerations from early development stages.

Conclusion

The validated LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for quantifying this compound and screening its metabolites in human plasma. The method validation demonstrates excellent accuracy, precision, and reproducibility across the clinically relevant concentration range of 10-1000 ng/mL, supporting its application in clinical trials [2]. The strategic structural design of this compound successfully addresses the phospholipidosis concerns associated with earlier MMPI compounds by minimizing formation of problematic amine metabolites [1]. These application notes and detailed protocols provide researchers with comprehensive guidance for implementing this bioanalytical method and associated safety screening assays in anticancer drug development programs.

References

synthesis of tritium labeled [3H]ABT-518

Author: Smolecule Technical Support Team. Date: February 2026

Tritium-Labeling Methods at a Glance

Method Key Reagent/Catalyst Principle Key Considerations for Protocol
Catalytic Tritiodehalogenation [1] [2] Tritium gas (T₂), Palladium catalyst (e.g., Pd/C) Catalytic replacement of halogen atoms (Cl, Br, I) on a precursor with tritium. Requires a halogenated precursor of ABT-518; ensures high specific activity and regiospecific labeling [1].
Catalytic Hydrogen-Tritium Exchange [1] Tritium gas (T₂) or Tritiated water (HTO), Metal catalyst (e.g., Pt, Pd) Direct exchange of hydrogen atoms in the target molecule with tritium atoms. Can lead to non-specific labeling; position of the label must be confirmed meticulously [1].
Reduction with Tritiated Hydrides [2] Sodium borotritide (NaBT₄) or Lithium aluminum tritide (LiAIT₄) Reduction of functional groups (e.g., ketones, aldehydes) using a tritium-source reagent. Useful if this compound or its precursor contains a reducible group; allows for specific incorporation [2].
Microwave-Assisted Exchange [3] Tritium gas (T₂), Microwave discharge Microwave energy creates a tritium plasma, facilitating H-T exchange with the substrate. A rapid method that can achieve high specific activity, suitable for peptides and proteins [3].

Proposed Synthesis Protocol for [³H]this compound

Based on the general methods, here is a detailed experimental workflow for synthesizing [³H]this compound via the widely used catalytic tritiodehalogenation method.

Precursor Synthesis
  • Objective: Synthesize a halogenated (bromo- or iodo-) analogue of this compound. The halogen should be positioned at a metabolically stable site on the molecule to ensure the tritium label is retained in subsequent studies [1].
  • Protocol Considerations:
    • Characterization: The structure and purity of the halogenated precursor must be confirmed using techniques such as ( ^1H )-NMR, MS, and HPLC [2].
    • Handling: This and all subsequent steps involving tritium must be conducted in a dedicated radiochemistry laboratory equipped with appropriate engineering controls and safety protocols.
Catalytic Tritiodehalogenation
  • Reaction Setup:
    • Dissolve the purified halogenated precursor (e.g., 5-10 mg) in a suitable dry, organic solvent (e.g., DMF, ethyl acetate) in a specialized reaction vessel.
    • Add a palladium catalyst (e.g., 10% Pd/C, 1-2 mg).
    • Evacuate the reaction vessel and introduce tritium gas (T₂, ~1-5 Ci) using a vacuum manifold system [2].
  • Reaction Conditions:
    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 30 minutes to 4 hours [1].
    • Monitor reaction progress by small-scale sampling and analytical HPLC.
  • Workup and Purification:
    • Upon completion, carefully vent excess tritium gas and trap it for disposal or recycling.
    • Filter the reaction mixture to remove the catalyst.
    • Concentrate the filtrate under a stream of inert gas.
    • Purify the crude [³H]this compound using semi-preparative reversed-phase HPLC. The collection of the radioactive peak can be guided by an online radiodetector [1].

The following diagram outlines the core experimental workflow for the synthesis and analysis of [³H]this compound.

workflow cluster_analysis Analytical Techniques Start Halogenated this compound Precursor Step1 Catalytic Tritiodehalogenation (T₂ gas, Pd/C catalyst) Start->Step1 Step2 Reaction Workup (Filter, Concentrate) Step1->Step2 Step3 Purification (Semi-prep HPLC) Step2->Step3 Step4 Quality Control & Analysis Step3->Step4 End Pure [³H]this compound Step4->End a1 Radio-HPLC a2 Liquid Scintillation Counting (LSC) a3 Tritium NMR a4 Mass Spectrometry (MS)

Quality Control and Characterization

This phase is critical to confirm the identity, purity, and stability of the final product [1] [2].

  • Radiochemical Purity and Identity: Analyze the purified product using analytical radio-HPLC (reversed-phase C18 column) co-injected with an authentic non-radioactive this compound standard. The UV (for standard) and radioactive traces should co-elute.
  • Specific Activity Determination:
    • The concentration of the compound is determined by UV spectroscopy against a calibrated standard.
    • The radioactivity in a measured aliquot is quantified by Liquid Scintillation Counting (LSC).
    • Specific Activity (Ci/mmol) = Radioactivity (dpm) / (2.22 × 10¹² × Mass (mmol))
  • Spectroscopic Confirmation: Where possible, use Tritium-NMR (³H-NMR) to unambiguously confirm the location of the tritium label on the molecule, as its chemical shifts are identical to ¹H-NMR [1] [2].
  • Stability and Storage:
    • Solvent: Disperse the pure [³H]this compound in a pure, deoxygenated solvent like ethanol or benzene-toluene mixtures, which act as radical scavengers to reduce radiolytic decomposition. Avoid solvents like chloroform or water [1].
    • Temperature: Store the solution at -80°C or below to ensure stability [1].
    • Monitoring: Re-check radiochemical purity periodically (e.g., every 3-6 months) to monitor for decomposition.

Critical Safety and Regulatory Notes

  • Facilities: All work must be conducted in a licensed radiochemistry facility equipped with designated fume hoods or glove boxes.
  • Personal Protective Equipment (PPE): Lab coat, double gloves, and safety glasses are mandatory. Monitor for contamination regularly.
  • Waste Disposal: All radioactive waste must be segregated, clearly labeled, and disposed of according to institutional and federal regulations.
  • Training: Personnel must undergo specific training for handling tritium, with emphasis on preventing ingestion, inhalation, or skin contact [1].

References

Application Note: Metabolite Screening and Identification for the MMP Inhibitor ABT-518

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

ABT-518 is a novel, orally bioavailable matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories for cancer treatment. It represents the evolution of earlier MMP inhibitor classes, specifically designed as a phenoxyphenyl sulfone retrohydroxamate to improve selectivity for MMP-2 and MMP-9 over MMP-1 and to address metabolic instability and toxicity issues observed in previous candidates [1]. Matrix metalloproteinases are implicated in tumor growth and the development of metastases, making their inhibition a valuable therapeutic strategy [2]. This application note provides a detailed protocol for the quantitative analysis of this compound and the screening of its six potential metabolites in human plasma, utilizing high-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS). Robust metabolite screening is crucial for supporting early-phase clinical studies, understanding a drug's metabolic fate, and ensuring patient safety [2].

Materials and Methods

Reagents and Chemicals
  • Analytical Standards: this compound and its proposed metabolite standards.
  • Human Plasma: Sourced from clinical study participants.
  • Solid-Phase Extraction (SPE) Cartridges: Phenyl cartridges.
  • Mobile Phase: HPLC-grade methanol and ammonium hydroxide.
  • Water: Ultra-pure, deionized water.
Sample Preparation Protocol

A simple solid-phase extraction method is employed for sample clean-up and analyte enrichment, which is critical for the sensitive detection of metabolites in a complex biological matrix [2] [3].

  • Aliquoting: Pipette 500 µL of human plasma sample into a clean tube.
  • Solid-Phase Extraction:
    • Condition the phenyl SPE cartridge with methanol followed by water or an appropriate buffer.
    • Load the plasma sample onto the cartridge.
    • Wash with a water-methanol mixture to remove interfering contaminants and proteins.
    • Elute the analytes (this compound and its metabolites) with a suitable organic solvent, such as pure methanol or acetonitrile.
  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
  • Reconstitution: Reconstitute the dried extract with 100-200 µL of the initial mobile phase composition for LC/MS/MS analysis.
LC/MS/MS Analysis

The LC/MS/MS conditions have been developed and validated to provide specific and sensitive detection of the parent drug and its metabolites [2].

  • Liquid Chromatography (LC):

    • Column: Zorbax Extend C18 (150 x 2.1 mm i.d., 5 µm particle size).
    • Mobile Phase: Methanol - aqueous 10 mM ammonium hydroxide (80:20, v/v).
    • Flow Rate: 0.2 ml/min.
    • Injection Volume: 2-10 µL (as optimized).
    • Run Time: 8 minutes.
  • Mass Spectrometry (MS):

    • Instrument: API2000 triple-quadrupole mass spectrometer.
    • Ionization: Electrospray Ionization (ESI), positive ion mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Source Temperature: 600°C (a common parameter, though specific to this compound may require optimization) [4].
    • Spray Voltage: ±5500 V (parameter may require optimization based on the specific analyte) [4].
Data Processing

Process the raw LC/MS/MS data using the instrument's software. The following steps are generally applied in untargeted metabolomics and can be adapted for targeted metabolite screening [4]:

  • Peak Picking and Integration.
  • Alignment of retention times across multiple samples.
  • Identification of this compound and metabolites by comparing their retention times and MRM transitions with authentic standards.
  • Quantitation of this compound using the calibration curve. Metabolites can be semi-quantitated if standards are unavailable.

Results and Data

Analytical Method Validation

The developed LC/MS/MS method for this compound was rigorously validated, with key performance parameters summarized in the table below.

Table 1: Validation Summary for the Quantitative Analysis of this compound in Human Plasma

Validation Parameter Result / Specification
Dynamic Range 10 to 1000 ng/mL
Inter-assay Accuracy -9.24% to 6.93% (deviation from nominal)
Inter-assay Precision < 10.7% (Relative Standard Deviation)
Sample Volume 500 µL of plasma
Metabolite Screening LOD Same order of magnitude as parent drug (~10 ng/mL)
Metabolite Identification Workflow

The following diagram illustrates the logical workflow for processing plasma samples and identifying metabolites of this compound.

ABT518_Workflow start Plasma Sample (500 µL) step1 Sample Preparation Solid-Phase Extraction start->step1 step2 LC Separation C18 Column, Alkaline Mobile Phase step1->step2 step3 MS/MS Detection ESI+, MRM Mode step2->step3 step4 Data Analysis Peak Identification & Quantification step3->step4 end Identification of This compound & Six Metabolites step4->end

Diagram 1: Experimental workflow for this compound metabolite screening.

Role of Metabolic Reprogramming in Drug Resistance

While not specific to this compound, understanding general mechanisms of drug resistance is crucial in oncology drug development. Metabolic reprogramming, a hallmark of cancer, can mediate resistance through pathways summarized below.

Metabolism_Resistance MetabolicReprogramming Metabolic Reprogramming in Cancer Glycolysis Enhanced Glycolysis (Warburg Effect) MetabolicReprogramming->Glycolysis LipidMetab Disrupted Lipid Metabolism MetabolicReprogramming->LipidMetab Glutamine Glutamine Dependence MetabolicReprogramming->Glutamine Mitochondrial Mitochondrial Dysfunction MetabolicReprogramming->Mitochondrial Energy ↑ ATP Production Glycolysis->Energy Efflux ABC Transporter Drug Efflux Glycolysis->Efflux Apoptosis Inhibition of Apoptosis Glycolysis->Apoptosis Microenvironment Acidic Tumor Microenvironment Glycolysis->Microenvironment LipidMetab->Energy Glutamine->Energy Mitochondrial->Apoptosis DrugResistance Drug Resistance Energy->DrugResistance Efflux->DrugResistance Apoptosis->DrugResistance Microenvironment->DrugResistance

Diagram 2: Metabolic reprogramming pathways contributing to drug resistance.

Discussion

The validated LC/MS/MS method proved effective in supporting the phase I clinical trial of this compound. The use of an alkaline mobile phase (pH ~10) was critical for achieving optimal chromatographic peak shape, overall sensitivity for the protonated analytes, and a short run time of 8 minutes [2]. This approach, combined with a basic-stable C18 column, can serve as a general guideline for the bioanalysis of other basic drugs.

Although the specific structures of the six metabolites screened for this compound were not detailed in the available literature, the methodology is capable of detecting them at concentrations on the same order of magnitude as the parent drug. Identifying these metabolites is a key step in understanding the pharmacokinetics and safety profile of this compound. Furthermore, the broader context of metabolic reprogramming in cancer highlights the potential complexity of drug response and resistance mechanisms that can influence clinical outcomes [5].

Troubleshooting

  • Poor Peak Shape: Ensure the mobile phase is freshly prepared and the pH is accurately adjusted. Check the condition of the analytical column; it may require regeneration or replacement.
  • Low Sensitivity: Verify the performance of the mass spectrometer using calibration standards. Check the SPE elution and reconstitution steps for incomplete recovery.
  • Inconsistent Metabolite Detection: The stability of metabolites during sample storage and processing should be verified. Implement proper quenching and rapid processing to halt enzymatic activity [3].

References

Application Note: Human Pharmacokinetics of ABT-518

Author: Smolecule Technical Support Team. Date: February 2026

Compound: ABT-518, a novel matrix metalloproteinase (MMP) inhibitor. Study Type: Phase I clinical trial. Objective: To investigate the pharmacokinetics, pharmacodynamics, and metabolism of orally administered this compound in humans [1].

Summary of Key Pharmacokinetic Data

The following table summarizes the primary single-dose pharmacokinetic parameters of this compound derived from the phase I trial [1].

Pharmacokinetic Parameter Value
Time to Peak Plasma Levels (T~max~) 4 - 8 hours
Estimated Clearance (Cl/F) ~ 3 L/h
Estimated Volume of Distribution (V/F) > 70 L
Terminal Half-Life (T~1/2~) ~ 20 hours
Key Findings and Interpretations
  • Extensive Metabolism: this compound was extensively metabolized in humans, with at least six different metabolites identified [1].
  • Pharmacodynamics: The study monitored angiogenic growth factors (bFGF, VEGF) and MMP levels (total MMP-9, MMP-2, MMP-9 activity). However, no significant correlations could be established between the pharmacokinetics of this compound and these pharmacodynamic markers [1].
  • Synthesis: A separate radiolabeled version, [³H]this compound, was synthesized for research purposes with a radiochemical purity of 99.4% [2].
Notes on Methodology and Data Gaps

While the published study states the analytical methods used, it lacks the detailed, step-by-step protocols required for replication. The following workflows are inferred from the study description.

Figure 1: Inferential Workflow for Clinical PK/PD Study of this compound This diagram outlines the high-level workflow of the clinical pharmacokinetic and pharmacodynamic study.

Start Study Start (Phase I Trial) Dosing Oral Administration of this compound Start->Dosing Sampling Biological Sampling (Plasma & Urine) Dosing->Sampling Analysis Sample Analysis Sampling->Analysis PK Pharmacokinetic (PK) Analysis Analysis->PK PD Pharmacodynamic (PD) Analysis Analysis->PD Metab Metabolite Identification Analysis->Metab Integration Data Integration & Correlation PK->Integration PD->Integration Metab->Integration

Figure 2: Inferential Sample Analysis Methodology This diagram illustrates the methods mentioned for analyzing plasma and urine samples.

Sample Plasma/Urine Sample AnalysisMethods Analysis Methods Sample->AnalysisMethods LCMS LC-MS/MS AnalysisMethods->LCMS ELISA ELISA AnalysisMethods->ELISA Immunocapture Immunocapture Assay AnalysisMethods->Immunocapture Parent Parent Compound Concentration LCMS->Parent Metabolites Metabolite Profiling LCMS->Metabolites Biomarkers Biomarker Levels (bFGF, VEGF, MMPs) ELISA->Biomarkers Immunocapture->Biomarkers Output Output Data

Important Limitations for Researchers

  • Dated Information: The core pharmacokinetic data is from 2002. The field of bioanalytical methods (especially LC-MS/MS) has advanced significantly since then [1].
  • Lack of Protocol Granularity: Crupecific details are absent, including:
    • LC-MS/MS protocol: column type, mobile phase composition, ionization mode, MRM transitions.
    • ELISA/Immunocapture protocols: kit manufacturers, catalog numbers, detailed incubation steps.
    • Sample preparation: specific procedures for plasma/urine before analysis.
    • Metabolite identification: methods for structural elucidation of the six metabolites.
  • Limited Dataset: The study involved only six patients, which is typical for an early phase I trial but provides limited data on inter-individual variability [1].

Conclusion and Research Implications

This compound demonstrated pharmacokinetic properties in humans consistent with once-daily oral dosing (long half-life, extensive distribution). The lack of correlation between PK and PD markers suggests that its complex disposition in the body may not be directly reflected by the measured systemic biomarkers [1].

For contemporary research on MMP inhibitors, this study serves as a historical benchmark. Developing a modern protocol would require leveraging current best practices in bioanalysis, which are not detailed in the available source.

References

ABT-518: Drug Profile and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

ABT-518 is a selective inhibitor of Matrix Metalloproteinases (MMPs) -2 and -9, developed to hinder tumor growth, angiogenesis, and metastasis [1] [2]. The table below summarizes its core characteristics and known pharmacokinetic (PK) parameters, primarily derived from human phase I clinical trials [3].

Table 1: this compound Profile and Pharmacokinetic Summary

Property Description
Drug Class Retrohydroxamate (N-formylhydroxylamine) MMP inhibitor [1].
Primary Targets MMP-2 (Gelatinase A), MMP-9 (Gelatinase B) [1].
Selectivity Selective over MMP-1 (Fibroblast Collagenase) [1].
Administration Oral (in clinical trials) [3].
Tmax 4 - 8 hours post-dose [3].
Terminal Half-life (T1/2) Approximately 20 hours [3].
Apparent Clearance (CL/F) Approximately 3 L/h [3].
Apparent Volume of Distribution (V/F) >70 L [3].
Key Preclinical Finding A related analog, ABT-770, induced phospholipidosis via an inactive amine metabolite; this compound was designed to avoid this toxic metabolite [4].

Analytical Method for Quantifying this compound

To support PK and metabolism studies in your experiments, the following validated LC-MS/MS method for quantifying this compound in human plasma can be adapted for preclinical research [5].

Table 2: LC-MS/MS Method for this compound Analysis in Plasma

Parameter Specification
Sample Volume 500 µL of plasma [5].
Sample Preparation Solid-phase extraction (SPE) using phenyl cartridges [5].
LC Column Zorbax Extend C18 (150 x 2.1 mm, 5 µm) [5].
Mobile Phase Methanol : 10 mM Ammonium Hydroxide (80:20, v/v) [5].
Flow Rate 0.2 mL/min [5].
Run Time 8 minutes [5].
Detection API2000 triple-quadrupole mass spectrometer (Electrospray ionization) [5].
Dynamic Range 10 - 1000 ng/mL [5].
Metabolite Screening The method also screens for six potential metabolites [5].

Experimental Workflow and Metabolic Pathway

The diagram below outlines the general workflow for processing and analyzing in vivo samples based on the described method. A key consideration from preclinical studies is the metabolic pathway, as a predecessor drug (ABT-770) formed an inactive amine metabolite responsible for toxicity, which this compound was designed to circumvent [4].

G Start Plasma Sample Collection SPE Solid-Phase Extraction (Phenyl Cartridges) Start->SPE LC LC Separation C18 Column, Alkaline Mobile Phase SPE->LC MS MS/MS Detection (API2000 Triple Quadrupole) LC->MS Data Data Analysis & Quantification MS->Data

Diagram 1: Bioanalytical workflow for this compound in plasma.

G Parent This compound (Parent Drug) Metabolites At Least Six Metabolites Parent->Metabolites Inactive Inactive Metabolites (No MMP inhibition) Metabolites->Inactive Avoided Avoided Amine Metabolite (No phospholipidosis) Metabolites->Avoided

Diagram 2: Key metabolic characteristics of this compound.

Critical Considerations for Protocol Design

  • Metabolite Monitoring: The method screens for six metabolites [5]. As the parent compound is extensively metabolized [3], monitoring metabolites is crucial for a complete PK profile.
  • Toxicity Precaution: this compound was specifically designed to avoid forming a phospholipidosis-inducing amine metabolite that was seen with earlier compounds like ABT-770 [4]. Confirming the absence of this metabolic pathway in your models is advisable.

References

Troubleshooting Guide: Metabolite Interference in ABT-518 Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Inaccurate quantification of ABT-518 due to interference from its metabolites during LC-MS/MS analysis, leading to inconsistent or inflated concentration readings.

Root Cause: The primary mechanism involves isobaric interference from hydroxylated metabolites.

  • Isobaric Interference: this compound contains bromine atoms, which have naturally occurring heavy isotopes (⁸¹Br) [1].
  • Metabolite Formation: A mono-hydroxylated metabolite of this compound can undergo in-source dehydration during the MS ionization process [1].
  • Mass Overlap: This dehydration product from the metabolite's ⁸¹Br isotopic form has the same mass-to-charge ratio (m/z) as the precursor ion of the parent drug (this compound) in its ⁷⁹Br isotopic form. The mass spectrometer cannot distinguish between them, leading to co-detection and inflated signals for this compound [1].

Troubleshooting Steps:

Step Action Objective & Details
1 Confirm Interference Verify metabolite is the source of inaccuracy. Use high-resolution MS to identify exact masses of suspected interfering metabolites [1].
2 Evaluate MRM Transitions Find a selective transition free from interference. Test multiple precursor ion > product ion pairs; select one where the metabolite does not fragment to the same product ion [1].
3 Assess Matrix Effect Quantify the impact of the metabolite. Use the standard addition method with incurred patient samples to evaluate if the metabolite causes ionization suppression/enhancement [1].
4 Validate the New Method Ensure new analytical method is reliable. Establish a new lower limit of quantitation (LLOQ); demonstrated improvement to 0.2 ng/mL, 10x more sensitive than the interfered method [1].

Frequently Asked Questions (FAQs)

Q1: What is the most common type of metabolite interference observed for this compound? The most common and documented interference comes from mono-hydroxylated metabolites. After forming in the body, they can undergo in-source dehydration in the mass spectrometer, creating an ion that is isobaric with the parent drug this compound [1].

Q2: How many metabolites does this compound produce, and should I screen for all of them? Clinical studies have identified that this compound is extensively metabolized in humans, with at least six different metabolites formed [2] [3]. It is prudent to develop an analytical method that can screen for these potential metabolites to fully understand the interference landscape [2].

Q3: My lab is analyzing a drug containing bromine or chlorine. Could we face similar issues? Yes, this is a well-known challenge for halogen-containing compounds. You should proactively evaluate the potential for interference from mono-hydroxylation or dehydrogenation metabolites during your method development. If such metabolites exist, their impact can typically be eliminated by proper selection of MRM transitions [1].

Q4: Besides troubleshooting interference, what are key pharmacokinetic parameters of this compound? Key PK parameters from a phase I clinical trial include [3]:

  • Estimated Clearance (Cl/F): ~3 L/h
  • Volume of Distribution (V/F): >70 L
  • Terminal Half-Life (T₁/₂): ~20 hours Peak plasma concentrations are reached within 4 to 8 hours after a single oral dose.

Experimental Protocol: MRM Transition Evaluation

This protocol provides a detailed methodology for identifying alternative MRM transitions to circumvent metabolite interference, based on the approach used for the drug G004, which shares a similar bromine-related interference issue with this compound [1].

1. Instrument Setup:

  • LC System: High-performance liquid chromatography (HPLC).
  • MS System: Triple-quadrupole mass spectrometer with electrospray ionization (ESI) source, operated in positive ion mode.
  • LC Column: Zorbax Extend C18 column (150 x 2.1 mm, 5 µm), or equivalent.
  • Mobile Phase: Methanol and aqueous 10 mM ammonium hydroxide (80:20, v/v). This alkaline mobile phase (pH ~10) improves chromatographic speed and sensitivity for basic drugs like this compound [2].
  • Flow Rate: 0.2 mL/min [2].
  • Injection Volume: As per validated method.

2. Sample Preparation:

  • Use a simple solid-phase extraction (SPE) method with phenyl cartridges to clean up plasma samples [2].
  • Prepare calibration standards and quality control (QC) samples in the same biological matrix (e.g., human plasma) to ensure accuracy.

3. MRM Testing and Evaluation:

  • Step 1: Infuse a pure standard of this compound to identify its primary precursor ion and several abundant product ions.
  • Step 2: Define 3-4 candidate MRM transitions based on the most intense and structurally specific product ions.
  • Step 3: Analyze incurred samples (real patient samples from a study) using all candidate MRM transitions.
  • Step 4: Compare the chromatograms and calculated concentrations from each transition. The transition that shows a significantly lower concentration for this compound, with cleaner chromatographic peaks and no co-eluting shoulders, is likely the one least affected by metabolite interference.
  • Step 5: Fully validate the selected interference-free MRM transition for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.

Workflow for Troubleshooting Metabolite Interference

The following diagram visualizes the logical pathway for identifying and resolving metabolite interference, as described in the guide and FAQs.

Start Suspected Metabolite Interference Confirm Confirm with High-Res MS Start->Confirm Identify Identify Hydroxylated Metabolites Confirm->Identify Test Test Alternative MRM Transitions Identify->Test Assess Assess Matrix Effect (Standard Addition) Test->Assess Validate Validate New Method & Establish New LLOQ Assess->Validate Resolved Interference Resolved Validate->Resolved

References

improving sensitivity for ABT-518 detection in plasma

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Analysis of ABT-518 in Human Plasma

The method below was developed and validated to support a phase I clinical study for this compound, a novel matrix metalloproteinase inhibitor. It is designed for quantitative analysis of the parent drug and the screening of six metabolites [1].

Summary of the Validated LC-MS/MS Method for this compound [1]

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (LC/MS/MS)
Dynamic Range 10 to 1000 ng/ml
Sample Volume 500 µl of plasma
Sample Preparation Solid-Phase Extraction (SPE) on phenyl cartridges
LC Column Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size)
Mobile Phase Methanol - aqueous 10 mM Ammonium Hydroxide (80:20, v/v)
Flow Rate 0.2 ml/min
Total Run Time 8 minutes
Inter-assay Precision < 10.7%
Inter-assay Accuracy Between -9.24 and +6.93%

Experimental Protocol: this compound Analysis

Here is a detailed workflow of the analytical method, from sample collection to data analysis.

A Plasma Sample Collection B Solid-Phase Extraction (SPE) - Phenyl Cartridges A->B C Liquid Chromatography (LC) - Column: Zorbax C18 - Mobile Phase: Alkaline Methanol/Ammonium Hydroxide - Flow: 0.2 ml/min B->C D Electrospray Ionization (ESI) - Protonated Analyte Formation C->D E Tandem Mass Spectrometry (MS/MS) - Triple-Quadrupole (API2000) - Specific & Sensitive Detection D->E F Data Analysis & Quantification - Dynamic Range: 10-1000 ng/ml E->F

Key Technical Considerations:

  • Alkaline Mobile Phase: The use of an alkaline mobile phase (pH ~10 in the aqueous phase) was critical for obtaining optimal chromatographic speed, superior peak shapes, and better overall sensitivity for the protonated analytes [1].
  • Column Stability: The method specifically uses a Zorbax extend C18 column, which is a basic-stable column capable of withstanding the high pH conditions of the mobile phase. Using a conventional C18 column with this alkaline mobile phase could damage the column and compromise the analysis [1].
  • Detection of Metabolites: This same method was successfully applied to screen for at least six potential metabolites of this compound in plasma from dosed patients, which were detected at levels of the same order of magnitude as the parent drug [1] [2].

Frequently Asked Questions

Why is an alkaline mobile phase used in this method? The alkaline mobile phase (pH ~10) was found to be essential for achieving the best chromatographic performance and sensitivity. It improves the ionization efficiency of the protonated this compound molecules in the electrospray source, leading to a stronger signal [1].

What is the clinical relevance of this analytical method? This validated LC-MS/MS method was developed specifically to support a phase I clinical trial for this compound. It allowed researchers to characterize the drug's pharmacokinetics, revealing key parameters such as a terminal half-life of approximately 20 hours and the formation of at least six different metabolites in humans [1] [2].

Potential for Method Improvement and Alternative Techniques

While the provided method is highly specific, your research into improving sensitivity could also explore these advanced techniques:

  • Immunoassay Development: While not reported for this compound, immunoassays (like ELISA) can offer high sensitivity and are amenable to high-throughput screening. Development requires specific antibodies but can achieve detection in the picogram range for other analytes [3] [2].
  • Advanced MS Techniques: Newer mass spectrometry approaches, such as immunocapture assays coupled with LC-MS/MS or more modern high-resolution mass spectrometers, could potentially pre-concentrate the analyte or provide even greater specificity, further improving the lower limit of quantification [2] [4].

References

optimizing solid-phase extraction recovery for ABT-518

Author: Smolecule Technical Support Team. Date: February 2026

ABT-518 SPE Method & Troubleshooting FAQ

1. What is the foundational SPE and LC/MS/MS method for analyzing this compound in human plasma? The established method for the quantitative analysis of this compound and its metabolites in human plasma uses a phenyl solid-phase extraction cartridge for sample preparation [1]. The key parameters are summarized in the table below.

Parameter Specification
Sample Volume 500 µL of human plasma [1]
SPE Sorbent Phenyl cartridge [1]
LC Column Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm) [1]
Mobile Phase Methanol - 10 mM ammonium hydroxide (80:20, v/v) [1]
Flow Rate 0.2 mL/min [1]
Detection API2000 triple-quadrupole mass spectrometer [1]
Dynamic Range 10 to 1000 ng/mL for this compound [1]

2. What are the most common problems in SPE and how can I fix them for my this compound assay? The table below outlines frequent SPE issues, their likely causes, and targeted solutions.

Problem Likely Causes Recommended Fixes
Low Recovery Sorbent polarity mismatch; weak eluent; insufficient elution volume; fast flow rate [2] [3] [4]. Confirm phenyl sorbent is appropriate; increase eluent strength/volume; adjust pH to neutralize analyte; control flow rate ≤ 1 mL/min [2] [4].
Poor Reproducibility Inconsistent flow rates; sorbent bed drying; cartridge overloading [2] [5]. Use a vacuum manifold for controlled flow; ensure sorbent is never dry; do not exceed cartridge capacity [2].
Insufficient Cleanup Incorrect wash solvent strength; interfering sample matrix [2] [5]. Optimize wash solvent to remove impurities without eluting this compound; filter or centrifuge viscous/sediment-heavy samples [2].
Elution Problems Eluent is too weak; strong secondary interactions with sorbent [4] [5]. Increase eluent strength; adjust pH of eluent to disrupt ionic bonds; consider a different sorbent with weaker retention [5].

3. How do I estimate my SPE cartridge's capacity to avoid overloading? Sorbent capacity is crucial to prevent analyte breakthrough. The capacity varies by sorbent type [2]:

  • Silica-based sorbents: Capacity is typically ≤ 5% of the sorbent mass. For a 100 mg cartridge, this is ~5 mg of analyte.
  • Polymeric sorbents: Capacity is higher, roughly ≤ 15% of the sorbent mass. For a 100 mg cartridge, this is ~15 mg of analyte.

4. Why is the pH and composition of the mobile phase critical for this compound analysis? The validated LC/MS/MS method for this compound uses an alkaline mobile phase (pH ~10 in the aqueous phase) [1]. This high pH was essential for achieving optimal peak shape, a short run time (8 minutes), and superior sensitivity for the protonated analytes [1]. Using a column stable under alkaline conditions, like the Zorbax Extend C18, is key to this method's success.

Experimental Workflow for SPE Method Optimization

The following diagram illustrates a systematic workflow to troubleshoot and optimize your SPE protocol, integrating the troubleshooting advice from the FAQs.

spe_workflow cluster_retention Optimize Retention cluster_elution Optimize Elution start Start: Low Recovery load_frac Collect & Analyze Load Fraction start->load_frac wash_frac Collect & Analyze Wash Fraction load_frac->wash_frac Analyte Not Found prob_breakthrough Problem: Analyte Breakthrough load_frac->prob_breakthrough Analyte Found elute_frac Collect & Analyze Eluate Fraction wash_frac->elute_frac Analyte Not Found wash_frac->prob_breakthrough Analyte Found prob_not_eluted Problem: Analyte Not Eluted elute_frac->prob_not_eluted Analyte Not Found end Successful Method elute_frac->end Analyte Found Method Optimized opt_retention opt_retention prob_breakthrough->opt_retention Fix Retention prob_instability Check Analyte Stability & Protein Binding prob_not_eluted->prob_instability If elution is correct opt_elution opt_elution prob_not_eluted->opt_elution Fix Elution prob_instability->end Investigate Sample Pretreatment opt_retention1 • Adjust sample pH • Weaken sample solvent • Change to stronger sorbent opt_elution1 • Increase eluent strength • Adjust eluent pH • Increase elution volume • Use smaller cartridge

Key Technical Considerations for this compound

  • Sorbent Chemistry: The original method uses a phenyl cartridge. If you are using a different sorbent (e.g., C18), the retention and elution characteristics may differ, requiring re-optimization of wash and elution solvents [1] [5].
  • Matrix Effects: When using LC-MS/MS, co-extracted matrix components can suppress or enhance the ionization of your analyte, leading to inaccurate recovery measurements [6] [5]. It is recommended to use matrix-matched calibration standards to compensate for this effect and obtain true recovery values [6].
  • Method Scope: The published method for this compound also included the screening of six metabolites. If your research involves metabolite identification, the original paper provides a critical reference for their simultaneous analysis [1].

References

ABT-518 stability issues during storage and processing

Author: Smolecule Technical Support Team. Date: February 2026

ABT-518 Stability and Analytical Methodology

The primary analytical method for quantifying this compound in human plasma, which was successfully applied in a phase I clinical study, is a liquid chromatographic/tandem mass spectrometric (LC/MS/MS) assay [1].

A key finding from the method validation is that analyte stability was not critical during either storage or processing [1]. This suggests that this compound is relatively stable under standard handling conditions. The validated method and its parameters are summarized below.

Table: Validated LC/MS/MS Method for this compound Analysis

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Tandem Mass Spectrometry (LC/MS/MS) [1]
Sample Matrix Human Plasma [1]
Sample Preparation Solid-phase extraction (SPE) on phenyl cartridges [1]
Chromatography Column Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size) [1]
Mobile Phase Methanol - 10 mM ammonium hydroxide (80:20, v/v) [1]
Flow Rate 0.2 ml/min [1]
Total Run Time 8 minutes [1]
Dynamic Range 10 to 1000 ng/ml [1]
Reported Stability Not critical during storage or processing [1]

The following diagram illustrates the workflow for analyzing this compound and screening its metabolites based on this method:

Plasma Sample Plasma Sample Solid-Phase Extraction Solid-Phase Extraction Plasma Sample->Solid-Phase Extraction LC Separation (C18 Column) LC Separation (C18 Column) Solid-Phase Extraction->LC Separation (C18 Column) MS/MS Detection (API2000) MS/MS Detection (API2000) LC Separation (C18 Column)->MS/MS Detection (API2000) Data Analysis Data Analysis MS/MS Detection (API2000)->Data Analysis Alkaline Mobile Phase Alkaline Mobile Phase Alkaline Mobile Phase->LC Separation (C18 Column) provides better peak shape & sensitivity

Clinical Pharmacokinetics and Metabolism

After oral administration in humans, this compound is extensively metabolized, with at least six different metabolites identified [2]. The basic pharmacokinetic parameters observed in a phase I trial are:

Table: Clinical Pharmacokinetic Parameters of this compound

Pharmacokinetic Parameter Value or Observation
Time to Peak Plasma (T~max~) 4 - 8 hours after a single oral dose [2]
Estimated Clearance (Cl/F) Approximately 3 L/h [2]
Estimated Volume of Distribution (V/F) Over 70 L [2]
Terminal Half-Life (T~1/2~) Approximately 20 hours [2]
Key Finding on Metabolism Extensively metabolized in humans; at least six metabolites detected [2]

FAQs and Troubleshooting Guide

Q1: What is the most reliable method to quantify this compound in plasma? The most validated method is the LC/MS/MS assay with solid-phase extraction and an alkaline mobile phase, as described above. Using a basic stable column (e.g., Zorbax extend C18) is crucial for compatibility with the high-pH mobile phase, which provides optimal peak shape and sensitivity [1].

Q2: Is this compound stable under standard laboratory conditions? According to the method validation for the phase I study, analyte stability was not found to be a critical issue during storage or sample processing [1]. However, it is always good practice to establish stability under your specific laboratory conditions using the described analytical method.

Q3: What should I expect when analyzing plasma from dosed subjects? Your analysis should be able to detect the parent this compound compound and several of its metabolites. The validated method was designed to screen for six potential metabolites and was successfully used to identify them in plasma from dosed patients [1] [2].

Q4: Where can I find the chemical synthesis of this compound? A detailed synthesis of tritium-labeled [³H]this compound has been published, which describes a seven-step process that could serve as a reference for the compound's chemical structure and preparation [3].

References

reducing matrix effects in ABT-518 bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

What is Matrix Effect?

In LC-MS bioanalysis, the matrix effect refers to the suppression or enhancement of an analyte's ionization signal due to co-eluting components from the sample matrix (like plasma). This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility [1] [2] [3].

For ABT-518, a matrix metalloproteinase inhibitor, precise quantification in human plasma is critical for supporting clinical trials [4]. The following sections detail specific strategies to overcome this challenge.

Troubleshooting Guide: Reducing Matrix Effects for this compound

Here are proven methodologies to mitigate matrix effects during the bioanalysis of this compound and its metabolites.

Troubleshooting Strategy Technical Implementation for this compound Key Rationale & Outcome
Apply Alkaline Mobile Phase Use methanol-aqueous 10 mM ammonium hydroxide (80:20, v/v) on a Zorbax Extend C18 column [4]. Alkaline eluent (pH ~10) improves peak shape & overall sensitivity for protonated analytes. This is a core part of the validated method [4].
Optimize Sample Cleanup Use a simple solid-phase extraction (SPE) method on phenyl cartridges [4]. Selective sample prep reduces co-eluting matrix components before injection, directly mitigating source ionization interference [2].
Use Isotopically Labeled Internal Standard Employ a structural analog or deuterated version of this compound as an Internal Standard (IS) [2]. IS corrects for variability in sample prep & ionization efficiency. Signal ratio (analyte/IS) is used for calibration, improving accuracy [2].

| Quantify the Matrix Effect | Use the post-extraction spike experiment:

  • Prepare a neat standard in solvent.
  • Spike the same analyte concentration into processed blank plasma.
  • Compare peak areas: (Area in matrix / Area in neat standard) × 100% [3]. | Signal < 100% = ion suppression; >100% = enhancement. This quantification is essential for validating the method's robustness [3]. |

Experimental Protocol: Quantifying Matrix Effect

This step-by-step procedure is adapted from general best practices for use with the this compound analytical method [3].

  • Prepare Samples:

    • Neat Standard: Spike a known concentration of this compound (and its internal standard) into a pure, matching solvent.
    • Post-Extraction Spiked Sample: Take a volume of processed blank human plasma extract (from your SPE protocol). Spike it with the exact same concentration of this compound and IS as the neat standard.
  • Analyze Samples: Inject both the neat standard and the post-extraction spiked sample into the LC-MS/MS system using the validated method (alkaline mobile phase, etc.) [4].

  • Calculate Matrix Effect (ME):

    • Compare the peak areas of this compound from the two samples.
    • Formula: ME (%) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Neat Standard) × 100
    • Interpretation: An ME of 100% means no effect. Values below 85% or above 115% typically indicate significant matrix interference that needs to be addressed [3].

This workflow visualizes the experimental process:

A Prepare Blank Plasma B Solid-Phase Extraction (SPE) A->B C Obtain Processed Extract B->C D Spike with this compound & IS C->D F LC-MS/MS Analysis D->F E Prepare Neat Standard (in solvent) E->F G Compare Peak Areas F->G H Calculate Matrix Effect (%) G->H

Additional Considerations for Method Development

  • Metabolite Monitoring: The validated method for this compound screens for six potential metabolites. Be aware that metabolites can also be subject to matrix effects and should be included in your assessments [4] [5].
  • Safety Context: Earlier related MMP inhibitors, like ABT-770, induced phospholipidosis through amine metabolites. While this compound was designed to avoid this major toxicity, this history underscores the importance of robust bioanalysis to understand drug and metabolite exposure [6] [7].

References

troubleshooting ABT-518 chromatographic peak shape

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting ABT-518 Peak Shape Issues

The table below summarizes common issues, their potential causes, and solutions to help you systematically resolve problems with this compound analysis [1] [2] [3].

Problem & Symptoms Potential Causes Recommended Solutions

| Peak Tailing [2] [4] [5] | • Secondary interactions with residual silanol groups on silica-based columns [2] [5]. • Column overloading from too much sample [4] [5]. • Extra-column volume (e.g., in tubing or fittings) [6] [5]. | • Use a buffered mobile phase to control pH [4] [5]. • Reduce injection volume or dilute the sample [4] [5]. • Ensure all system connections are tight; use low-volume connectors [5]. | | Broad Peaks [7] [8] [5] | • Column degradation (voids, contamination) [2] [5]. • Flow rate too low for the column's ideal parameters [1] [7]. • Large system dead volume (e.g., from old detectors or wide tubing) [7]. • Injection volume too high [1] [7]. | • Flush or replace the column; use a guard column [2] [5]. • Adjust flow rate to the column manufacturer's recommendation [1]. • Use modern equipment with low-dispersion flow cells and capillaries [7]. • Reduce the injection volume [1]. | | Retention Time Shifts [3] | • Unstable mobile phase composition (evaporation, poor mixing) [3]. • Column temperature fluctuations [3]. • Unstable flow rate due to pump issues or leaks [3]. | • Prepare mobile phase fresh and ensure it is well-mixed; cover reservoirs to prevent evaporation [3]. • Use a column thermostat to maintain a stable temperature [3]. • Perform a system pressure test to check for pump leaks or issues [3]. |

Foundational Method for this compound Analysis

The quantitative analysis of this compound and its six metabolites in human plasma for a phase I clinical study was successfully performed using the following validated LC/MS/MS method [9]. This can serve as a reference for your own method development and troubleshooting.

  • Chromatography Column: Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size) [9].
  • Mobile Phase: Methanol / 10 mM ammonium hydroxide (80:20, v/v) [9]. The use of an alkaline mobile phase (pH ~10) was critical for obtaining good chromatographic speed, peak shapes, and sensitivity [9].
  • Flow Rate: 0.2 ml/min [9].
  • Detection: API2000 triple-quadrupole mass spectrometer with electrospray ionization (ESI) [9].
  • Sample Preparation: Solid-phase extraction on phenyl cartridges [9].
  • Run Time: 8 minutes [9].
  • Calibration Range: 10 to 1000 ng/ml from 500 µl of plasma [9].

Systematic Troubleshooting Workflow

Follow this logical sequence to efficiently diagnose and fix issues with your this compound analysis.

Start Start Troubleshooting CheckAllPeaks Do ALL peaks show the same problem? Start->CheckAllPeaks AllYes Likely Instrumental or General Issue CheckAllPeaks->AllYes Yes AllNo Likely Chemical or Specific Issue CheckAllPeaks->AllNo No CheckPressure Check System Pressure and Flow Rate AllYes->CheckPressure CheckMobilePhase Check Mobile Phase (pH, Composition, Freshness) AllNo->CheckMobilePhase PressureHigh High/Increasing Pressure? CheckPressure->PressureHigh Yes PressureOK Check for System Dead Volume CheckPressure->PressureOK No FlushColumn Flush Column with Strong Solvent PressureHigh->FlushColumn ReplaceGuard Replace Guard Column or Main Column PressureOK->ReplaceGuard FlushColumn->ReplaceGuard MobilePhaseOK Check Column Type and Condition CheckMobilePhase->MobilePhaseOK Correct CheckSample Check Sample Prep (Dilution, Solvent, Load) MobilePhaseOK->CheckSample ReplaceColumn Replace Column (May be degraded) CheckSample->ReplaceColumn

Frequently Asked Questions

What should I do if my this compound peaks are tailing badly? First, verify your mobile phase pH and composition. For basic compounds like this compound, tailing is often caused by interactions with residual silanol groups on the column. Using a mobile phase with 10 mM ammonium hydroxide (as in the foundational method) can mitigate this [9] [2]. Also, check that your sample is not overloading the column by reducing the injection volume [4] [5].

Why are my peaks broadening over hundreds of injections? This is typically a sign of column aging or contamination. The accumulation of sample matrix components (e.g., proteins or lipids) can degrade performance. Using and regularly replacing a guard column is an effective and inexpensive way to protect your analytical column and extend its life [2]. Flushing the column with a strong solvent can also help remove contaminants [5].

What could cause fluctuating retention times? The most common causes are inconsistencies in the mobile phase or flow rate [3]. Ensure your mobile phase is freshly prepared and well-mixed. Fluctuations can also be caused by air bubbles in the pump, leaks, or an unstable column temperature. Check for leaks and ensure your pump is delivering a stable flow [3].

References

method transfer for ABT-518 quantification between labs

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Analytical Method Transfer

Analytical Method Transfer (AMT) is a formal process to ensure a validated analytical method works reliably in a receiving laboratory (RU) as it did in the originating laboratory (TU) [1].

The core approaches for transfer include [1]:

  • Comparative Testing: Both labs analyze a pre-determined number of samples from the same lots. The results are compared against pre-defined acceptance criteria.
  • Co-validation between laboratories: The Receiving Unit participates in an inter-laboratory validation, providing data to assess reproducibility.
  • Validation Approach: The Receiving Unit performs a complete or partial method validation.

A typical process flow involves preparation, protocol execution, and final reporting, with clear responsibilities for analysts and quality assurance units in both the Transferring and Receiving Units [1].

Acceptance Criteria for Method Transfer

The table below outlines common acceptance criteria for an assay method during transfer. You can use this as a template, adapting the specifics for ABT-518 based on its original method validation data [1].

Table 1: Example Acceptance Criteria for Assay Methods (e.g., HPLC/UV)

Transfer Type Parameter Acceptance Criteria for Analyte Concentration in Matrix (% w/w)
Collaborative Testing System Suitability Should comply with the Standard Testing Procedure (STP).
Replicate analysis of sample RSD NMT 2.0% (N=6) for analyte concentration 10-100%
Inter-lab testing data overall RSD Difference NMT 2.0% (N=12) for analyte concentration 10-100%
Direct Transfer Inter-analyst testing data overall RSD Difference NMT 2.0% (N=6) for analyte concentration 10-100%

Abbreviations: RSD: Relative Standard Deviation; NMT: Not More Than.

Troubleshooting Common LC Method Transfer Issues

When transferring a liquid chromatography (LC) method, differences in instrumentation are a common source of problems. Here are two frequent issues and their solutions [2].

Table 2: Common LC Method Transfer Issues and Fixes

Issue Primary Cause Troubleshooting Solutions
Retention time shifts Differences in the dwell volume (gradient delay volume) between systems. Measure the dwell volume of both systems. To match retention times, add an initial isocratic hold to the method on the system with the smaller dwell volume [2].
Broader peaks, loss of resolution, and lower sensitivity Higher extra-column dispersion in the receiving system (from injector, tubing, detector flow cell, etc.). Measure extra-column dispersion. Strategies to reduce it include using a lower-volume detector flow cell, narrower internal diameter (i.d.) tubing for column connections, and ensuring all system components are well-documented [2].

Workflow for a Successful Method Transfer

The following diagram summarizes the key stages and decision points in a robust analytical method transfer process.

Start Method Transfer Initiation Prep Preparation Phase Start->Prep Sub1 TU compiles Transfer Package: - Analytical procedure - Validation reports - Reference standards Prep->Sub1 Sub2 RU ensures readiness: - Qualified equipment - Trained staff - Calibrated systems Prep->Sub2 Exec Execution Phase Sub1->Exec Sub2->Exec Eval Evaluation & Reporting Exec->Eval Sub3 Perform testing per pre-approved Protocol Sub4 Data compilation and evaluation Eval->Sub4 Decision Do results meet acceptance criteria? Sub4->Decision Success Method Transfer Successful Decision->Success Yes Failure Investigate Failure and Define Corrective Actions Decision->Failure No

This compound Method Specifics and Further Guidance

For the specific LC-MS/MS method used to quantify this compound, the originating laboratory used the following conditions [3]:

  • Column: Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size)
  • Mobile Phase: Methanol - aqueous 10 mM ammonium hydroxide (80:20, v/v)
  • Flow Rate: 0.2 ml/min
  • Detection: API2000 triple-quadrupole mass spectrometer

To build your troubleshooting guides and FAQs:

  • Consult the Source: The most definitive troubleshooting information will come from the original method development and validation reports for this compound.
  • Leverage General Principles: Use the acceptance criteria and LC troubleshooting guides above as a template. For instance, if you encounter signal issues, you could create an FAQ entry that asks, "Why is the this compound signal too high/low?" and point to general causes like incorrect sample dilution or old reagents [4].
  • Reference Standards: For regulated environments, always adhere to relevant official guidelines such as USP general chapter <1224> on the transfer of analytical procedures [1].

References

handling and storage conditions for ABT-518 reference standard

Author: Smolecule Technical Support Team. Date: February 2026

General Guidelines for Reference Standards

The table below summarizes the key handling and usage principles for reference standards like ABT-518.

Aspect Guidelines
Receipt Check quantity, lot number, and expiry upon arrival. Record all details in a dedicated logbook [1].
Storage Store in original airtight containers, protected from heat, moisture, and light. If no conditions are specified, default to 2-8°C [1].
Usage Allow the vial to reach room temperature before use. Do not return any excess material to the original vial. Do not use after the expiry date [1].
Preparation Use an appropriate, MS-compatible diluent. A common starting point is 50% acetonitrile in water [2].
Disposal Destroy outdated standards and empty vials to prevent misuse [1].

Example Experimental Workflow

To help contextualize its use, the diagram below outlines a general HPLC analytical workflow for a drug substance like this compound, based on the methods used in its phase I clinical trial [3].

G Start Start Analysis SamplePrep Sample Preparation (Plasma Solid-Phase Extraction) Start->SamplePrep LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis Plasma Collect Plasma Sample DataProcessing Data Processing & Quantitation LCMSAnalysis->DataProcessing Column Chromatography: Zorbax C18 Column (Alkaline Mobile Phase) End Analysis Complete DataProcessing->End SPE Solid-Phase Extraction on Phenyl Cartridges Elute Elute Analyte Detection Detection: API2000 Triple-Quad Mass Spectrometer

References

overcoming low ABT-518 extraction recovery from plasma

Author: Smolecule Technical Support Team. Date: February 2026

Validated Method for ABT-518 Extraction from Plasma

A peer-reviewed study detailed a solid-phase extraction (SPE) method for this compound from human plasma, validated for a phase I clinical trial. The table below summarizes the core parameters [1].

Parameter Specification
Sample Volume 500 µL of human plasma [1]
Extraction Method Solid-Phase Extraction (SPE) [1]
SPE Sorbent Phenyl cartridges [1]
LC Column Zorbax Extend C18 (150 x 2.1 mm, 5 µm) [1]
Mobile Phase Methanol - 10 mM ammonium hydroxide (80:20, v/v) [1]
Detection API2000 triple-quadrupole mass spectrometer (LC/MS/MS) [1]
Dynamic Range 10 to 1000 ng/mL [1]
Reported Recovery Not explicitly quantified, but the method was successfully applied to patient samples [1]

Troubleshooting Guide: Low Extraction Recovery

Here are potential issues and solutions based on the established method and drug characteristics, formatted as a technical FAQ.

FAQ: The extraction recovery of this compound from plasma is low and inconsistent. What are the key areas to investigate?
  • Potential Issue #1: Inefficient Protein Binding Disruption

    • Explanation: this compound, like many drugs, may bind to plasma proteins, trapping it and reducing the amount available for extraction [2]. The original method does not specify a protein disruption step.
    • Solution: Incorporate a protein precipitation step prior to SPE. Precipitating agents like acetonitrile or methanol can release protein-bound drugs. After precipitation, centrifuging the sample and loading the supernatant onto the SPE cartridge can significantly improve recovery. Optimize the ratio of precipitant to plasma.
  • Potential Issue #2: Hydrolytic Metabolite Interference

    • Explanation: this compound is extensively metabolized in humans, forming at least six different metabolites [3]. Some of these are likely hydrolytic products [1]. These metabolites can compete for binding sites on the SPE sorbent or co-elute, indirectly affecting the perceived recovery of the parent drug.
    • Solution: Ensure your LC-MS/MS method has sufficient chromatographic resolution to separate this compound from its known metabolites. The reference method uses a alkaline mobile phase and a stable C18 column specifically to address this [1]. Screening for metabolites in your samples can confirm if this is a factor.
  • Potential Issue #3: Suboptimal Use of Phenyl SPE Cartridge

    • Explanation: The success of the published method relies on a phenyl sorbent, which is suitable for the compound's properties. Recovery can be low if the sorbent conditioning, sample loading, or washing steps are not optimal.
    • Solution: Meticulously follow the SPE protocol. Ensure the cartridge is properly conditioned with solvent (e.g., methanol) and equilibrated with a water-based solution before loading the plasma sample. Experiment with the pH and composition of the washing buffers to remove impurities without prematurely eluting this compound. Using an internal standard can correct for recovery variations.

Experimental Workflow for Method Optimization

This workflow diagram outlines a systematic approach to troubleshoot and optimize this compound plasma extraction, building on the established method.

Start Start: Low this compound Recovery P1 Perform Protein Precipitation Start->P1 P2 Proceed with Phenyl SPE P1->P2 P3 Analyze via LC-MS/MS P2->P3 Check Recovery Improved? P3->Check Invest Investigate Metabolite Interference Check->Invest No Success Method Validated Check->Success Yes Invest->P1 Re-optimize steps

The established method provides a strong foundation, and these troubleshooting steps should help you systematically improve your extraction recovery of this compound.

References

ABT-518 Metabolite Screening: Core Analytical Method

Author: Smolecule Technical Support Team. Date: February 2026

The foundational method for quantifying ABT-518 and screening its six metabolites in human plasma uses High-Performance Liquid Chromatography coupled with Electrospray Tandem Mass Spectrometry (LC-MS/MS) [1]. The table below summarizes the key parameters for this validated assay, which you can use as a benchmark for your own method setup and validation.

Parameter Specification
Analytical Technique LC-MS/MS (API2000 triple-quadrupole mass spectrometer) [1]
Sample Matrix Human plasma [1]
Sample Volume 500 µL [1]
Sample Preparation Solid-phase extraction (SPE) on phenyl cartridges [1]
Chromatography Column Zorbax Extend C18 (150 x 2.1 mm i.d., 5 µm particle size) [1]
Mobile Phase Methanol : 10 mM Ammonium Hydroxide (80:20, v/v) [1]
Flow Rate 0.2 ml/min [1]
Run Time 8 minutes [1]
Dynamic Range (this compound) 10 to 1000 ng/mL [1]
Metabolite Detection Screening at levels on the same order of magnitude as the parent drug [1]

This method was successfully applied in a phase I clinical study, confirming that the active drug and all six target metabolites could be identified in plasma from dosed patients [1]. A clinical pharmacokinetic study further confirmed that at least six different metabolites are formed in humans [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter during method development and validation.

Problem: Poor Chromatographic Peak Shape or Speed

  • Solution: The original method achieved optimal peak shape and a short run time by using an alkaline mobile phase (pH ~10 in the aqueous phase) in combination with a basic-stable C18 column [1]. This approach is particularly beneficial for basic drugs and can improve overall sensitivity for protonated analytes.

Problem: Inconsistent or Low Analyte Recovery

  • Solution: Ensure you are using the specified phenyl cartridges for solid-phase extraction [1]. Methodically determine and optimize the recovery during development by comparing the MS response of an extracted sample with a sample spiked into post-extracted blank matrix [3].

Problem: Ion Suppression or Matrix Effect

  • Solution: Matrix effect is a common pitfall in LC-MS/MS bioanalysis where co-eluting compounds suppress or enhance analyte ionization [3].
    • Diagnose: Perform a post-column infusion experiment. Infuse your analyte directly into the MS detector while injecting a blank, prepared plasma sample into the LC. A deviation in the baseline signal indicates a matrix effect from the sample [3].
    • Mitigate: Improving chromatographic separation is key. As noted in the search results, "Poor analyte column retention may result in detrimental matrix effect" [3]. Ensure your method adequately separates the analytes from early-eluting matrix components.

Problem: How to Handle Unstable Metabolites?

  • Solution: While specific stability data for this compound metabolites is not provided, the original study found that "Analyte stability was not critical during either storage or processing" [1]. For general metabolite analysis, it is critical to perform stability tests under your specific storage and processing conditions. Use a proper quenching solvent (e.g., acidic acetonitrile:methanol:water) to immediately halt enzyme activity upon sample collection and prevent metabolite interconversion [4].

Experimental Workflow Overview

The diagram below outlines the key stages of the analytical process for screening this compound and its metabolites, from sample collection to data analysis.

Start Plasma Sample Collection (500 µL) SPE Solid-Phase Extraction (Phenyl Cartridges) Start->SPE LC LC Separation Zorbax C18 Column Alkaline Mobile Phase SPE->LC MS MS/MS Detection (API2000 Instrument) LC->MS Data Data Analysis & Quantification MS->Data

Critical Considerations for Method Validation

When validating your method, pay close attention to these parameters, which are crucial for robust bioanalytical assays [3]:

  • Selecting an Internal Standard: Use a stable, chemically similar compound (e.g., from the same drug category) as an Internal Standard (IS) to correct for processing errors and instrument variability [3].
  • Assessing Matrix Effect: As part of method validation, you must evaluate and document the matrix effect for this compound and each metabolite to ensure your results are not artificially suppressed or enhanced [3].
  • Understanding Metabolite Safety: Be aware that a predecessor drug, ABT-770, induced phospholipidosis (a lipid storage disorder) in rats, primarily through an inactive amine metabolite [5]. While this compound was designed to avoid this, it underscores the importance of thoroughly characterizing metabolites for both pharmacological and toxicological effects.

References

ABT-518 versus other matrix metalloproteinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of ABT-518

The table below summarizes the key characteristics of this compound in comparison to other MMP inhibitors from Abbott's drug discovery program.

Feature This compound ABT-770 (Preclinical Candidate) Early Succinate-based & Biaryl Hydroxamate Inhibitors
Chemical Class Phenoxyphenyl sulfone retrohydroxamate [1] Biaryl ether retrohydroxamate [1] Succinate-based; Biaryl hydroxamate [1]
Key MMP Targets Selective inhibitor of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) [1] Potent against MMP-2 (IC₅₀ = 3.7 nM), lesser potency against MMP-9 (IC₅₀ = 120 nM) [2] Varies by compound; early classes were less selective [1]
Selectivity Selective over MMP-1 (Collagenase-1) [1] Selective over MMP-1 (IC₅₀ = 4600 nM) and MMP-7 [2] Broad MMP sub-type selectivity was a common shortcoming [1] [3]
Metabolic Stability Improved stability compared to biaryl hydroxamates [1] Metabolic instability led to problematic metabolites [2] [1] Metabolic lability was a key issue [1]
Major Toxicity Concern No significant phospholipidosis induced [2] Induced multi-organ phospholipidosis in rats (via amine metabolite) [2] Not specified in results, but toxicity was a general challenge [3]
Oral Bioavailability Orally bioavailable [1] Information not available in search results An ongoing goal of the discovery program [1]
Clinical Status Phase I clinical trials [4] [1] Preclinical (not advanced to clinical trials due to toxicity) [2] Preclinical (research phase)

Experimental Data and Methodologies

The data in the guide is supported by specific experimental protocols. Here are the methodologies for key findings.

Quantitative Bioanalysis of this compound

A robust LC-MS/MS method was developed and validated to support Phase I clinical trials for quantifying this compound and screening six metabolites in human plasma [5].

  • Sample Preparation: Plasma samples were processed using a simple solid-phase extraction (SPE) on phenyl cartridges [5].
  • Chromatography: Separation was achieved on a Zorbax Extend C18 column using an alkaline mobile phase of methanol and 10 mM ammonium hydroxide (80:20, v/v) [5].
  • Detection: An API2000 triple-quadrupole mass spectrometer was used for highly specific and sensitive detection [5].
  • Performance: The method had a dynamic range of 10–1000 ng/mL, with inter-assay accuracy within ±9.24% and precision always better than 10.7% [5].
In Vitro Phospholipidosis Screening

This assay was critical for differentiating this compound from the earlier compound ABT-770 [2].

  • Cell Model: Utilized rat and human hepatocytes (liver cells) in culture [2].
  • Staining: A fluorescent phosphatidylethanolamine analog (NBD-PE) was used to detect the accumulation of phospholipids, a hallmark of phospholipidosis [2].
  • Procedure: Hepatocytes were exposed to the parent drugs (ABT-770, this compound) and their major metabolites. After 24-48 hours, the intracellular accumulation of phospholipids was assessed via the fluorescent marker [2].
  • Key Finding: The amine metabolite of ABT-770 (Abbott-292986) was primarily responsible for inducing phospholipidosis, while the amine metabolite of this compound did not cause this effect. This explained the superior safety profile of this compound [2].
Clinical Pharmacokinetics and Metabolism

A study in six cancer patients from a Phase I trial established the clinical profile of this compound [4] [6].

  • Dosing: this compound was administered once daily via the oral route [4].
  • PK Analysis: Plasma and urine samples were analyzed by LC-MS/MS. This compound showed slow absorption (Tmax 4-8 hours) and a long terminal half-life (T1/2) of 20 hours, supporting once-daily dosing. The estimated volume of distribution (V/F >70 L) suggested good tissue penetration [4].
  • Metabolism: this compound was extensively metabolized, with at least six different metabolites identified in humans [4].

Development Context and Significance

The following diagram illustrates the rational design evolution that led to this compound, addressing key challenges faced by earlier MMP inhibitors.

Start Abbott Labs MMP Inhibitor Program Succinate Early Succinate-Based Inhibitors Start->Succinate BiarylH Biaryl Hydroxamates Succinate->BiarylH Problem1 Shortcoming: Broad Selectivity BiarylH->Problem1 Problem2 Shortcoming: Metabolic Instability BiarylH->Problem2 ABT770 ABT-770 (Biaryl Ether Retrohydroxamate) Problem1->ABT770 Problem2->ABT770 Problem3 Toxicity: Phospholipidosis (induced by amine metabolite) ABT770->Problem3 ABT518 This compound (Phenoxyphenyl Sulfone) Problem3->ABT518 Advantage Improved Profile: Selective, Metabolically Stable, No Phospholipidosis ABT518->Advantage

References

comparison of ABT-518 with marimastat efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature ABT-518 Marimastat
Drug Class Matrix Metalloproteinase Inhibitor (MMP-I) [1] [2] Matrix Metalloproteinase Inhibitor (MMP-I) [1]
Primary Target Selective inhibitor of MMP-2 and MMP-9 over MMP-1 [2] Broad-spectrum MMP inhibitor [1]
Key Mechanism Retrohydroxamate; binds to zinc ion in MMP active site [2] Hydroxamate; binds to zinc ion in MMP active site [1]
Oral Bioavailability Yes (in pre-clinical models) [2] Yes (~70% estimated bioavailability) [1]
Highest Clinical Phase Phase I [3] [2] Phase III [1] [4]
Reported Efficacy No significant correlations between PK/PD established in Phase I [3] Modest survival benefit in gastric cancer (e.g., 160 vs. 138 days median survival) [4]
Key Toxicity Not fully defined (Phase I limited) Musculoskeletal pain/inflammation (dose/time-dependent) [1] [4]

Mechanism of Action and Experimental Protocols

Both this compound and Marimastat belong to a class of synthetic inhibitors designed to block the activity of Matrix Metalloproteinases (MMPs). They function by mimicking a substrate's structure and chelating the zinc ion at the enzyme's active site, which is crucial for its proteolytic function [1] [5].

  • Marimastat: This is a broad-spectrum, peptidomimetic hydroxamate inhibitor. The hydroxamic acid group is a potent 1,4-bidentate Zn²⁺ ligand, binding to the catalytic zinc ion with two contacts. The peptide-like backbone of the drug interacts with the enzyme's subsites [1].
  • This compound: Developed to improve upon earlier inhibitors, this compound is part of a novel class of N-formylhydroxylamine (retrohydroxamate) inhibitors. It was specifically designed to be a potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9 while sparing MMP-1, aiming to reduce the musculoskeletal side effects associated with broader inhibition [2].

A standard method for evaluating the inhibitory potency of such compounds is the in vitro MMP inhibition assay:

  • Incubation: The inhibitor candidate is incubated with a specific MMP enzyme (e.g., MMP-1, MMP-2) and an assay buffer at 37°C for a set period (e.g., 30 minutes) [6].
  • Reaction Initiation: A specific peptide substrate for the MMP is added to start the enzymatic reaction [6].
  • Activity Measurement: MMP activity is measured by monitoring the change in optical density (OD), typically at 412 nm, over time (e.g., 20 minutes) as the substrate is cleaved [6].
  • Data Analysis: The residual activity of the MMP in the presence of the inhibitor is calculated and compared to a control. The concentration that inhibits 50% of the enzyme activity (IC₅₀) is then determined [6].

Visualizing the Experimental Workflow

The diagram below outlines the key stages of the in vitro MMP inhibition assay.

G Start Start: Prepare MMP Enzyme and Inhibitor A Incubate Inhibitor with MMP and Buffer at 37°C Start->A B Add Specific Peptide Substrate A->B C Measure Optical Density (OD) at 412nm Over Time B->C D Calculate Residual Enzyme Activity C->D End Determine IC₅₀ Value D->End

Research Context and Challenges in Development

The development of MMP inhibitors like these highlights the challenges in oncology drug development.

  • Marimastat's Clinical Journey: Marimastat was evaluated in Phase III trials for various cancers, including gastric, ovarian, and small cell lung cancer [1]. Results were generally disappointing, showing only mild survival benefits in some cases [1] [4]. A notable trial in gastric cancer showed a modest improvement in median survival (160 days for Marimastat vs. 138 days for placebo) and a higher 2-year survival rate (9% vs. 3%) [4]. However, its development was hampered by a characteristic musculoskeletal syndrome, a side effect thought to be related to the inhibition of MMPs involved in normal tissue remodeling [1] [7].

  • This compound's Limited Data: this compound was developed by Abbott Laboratories as a second-generation, more selective inhibitor to potentially overcome the toxicity of broad-spectrum inhibitors like Marimastat [2]. A Phase I study established its pharmacokinetics, showing it was extensively metabolized and had a terminal half-life of about 20 hours [3]. However, the study concluded that "no significant correlations between pharmacokinetics and pharmacodynamics could be established," and the drug did not progress to later-stage trials where efficacy would be formally assessed [3] [2].

The field of MMP inhibition has learned that these agents may be more effective in early-stage or minimal residual disease rather than advanced, treatment-resistant cancers where they were initially tested [7].

References

validation of ABT-518 analytical method ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Performance Data for ABT-518

The table below summarizes the key validation parameters for the High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) method used to quantify this compound in human plasma, as reported in its Phase I clinical trial [1].

Validation Parameter Reported Performance for this compound LC/MS/MS Method
Analytical Technique Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
Purpose Quantitative analysis of this compound and screening of six metabolites
Dynamic Range 10 to 1000 ng/mL
Accuracy (Inter-assay) -9.24% to +6.93% (deviation from nominal concentration)
Precision (Inter-assay) < 10.7% (Relative Standard Deviation)
Sample Volume 500 μL of plasma
Sample Preparation Solid-Phase Extraction (SPE) on phenyl cartridges
Run Time 8 minutes

Detailed Experimental Protocol

The following workflow details the specific procedures and conditions used in the this compound analytical method [1].

G A 1. Sample Preparation B Solid-Phase Extraction (500 µL plasma on phenyl cartridges) A->B C 2. Chromatographic Separation B->C D Column: Zorbax Extend C18 (150 x 2.1 mm, 5 µm) C->D E Mobile Phase: Methanol / 10 mM Ammonium Hydroxide (80:20) C->E F Flow Rate: 0.2 ml/min C->F J Total Run Time: 8 minutes D->J E->J F->J G 3. Detection & Quantification H Instrument: API2000 Triple-Quadrupole Mass Spectrometer G->H I Ionization: Electrospray Ionization (ESI) H->I J->G

Assessment Against ICH Guidelines

The this compound method was developed before the finalization of the current ICH Q2(R2) guideline, which provides the modern standard for validating analytical procedures [2]. The table below evaluates the reported data against the typical criteria outlined in such guidelines.

ICH Q2(R2) Validation Characteristic Assessment of this compound Method
Accuracy Partially Reported. Accuracy was demonstrated across the range, meeting typical criteria [1].
Precision Partially Reported. Inter-assay precision was reported and was within acceptable limits (<10.7%) [1].
Specificity Implied. The method could distinguish this compound from six metabolites, suggesting specificity was established.
Linearity Not Explicitly Reported. The wide dynamic range (10-1000 ng/mL) suggests a linear response, but the correlation coefficient (r) is not provided.
Range Reported. The validated range was 10 to 1000 ng/mL [1].
Quantification Limit (LOQ) Reported. The lower end of the range (10 ng/mL) serves as the LOQ [1].

Key Considerations for Your Comparison Guide

To construct a comprehensive guide, you may need to consider the following:

  • Context of the Data: The provided data demonstrates that the LC/MS/MS method was fit-for-purpose for the Phase I clinical trials of this compound over 20 years ago [3] [1]. The core parameters of accuracy and precision were adequately addressed for that stage of development.
  • Modern Standards: A comparison guide today would require evaluating this method against the full suite of ICH Q2(R2) criteria, for which some data (like linearity statistics) is missing [2].
  • Identifying Alternatives: For a true comparison, you would need to find published analytical methods for other Matrix Metalloproteinase (MMP) inhibitors. The development of MMP inhibitors has been an active field, and other compounds likely have published bioanalytical methods that could serve as points of comparison [3] [4].

References

cross-species comparison of ABT-518 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

ABT-518 Profile and Comparison with ABT-770

This compound is a novel matrix metalloproteinase inhibitor (MMPI) developed by Abbott Laboratories. It is a potent, orally bioavailable, and selective inhibitor of MMP-2 and MMP-9, which entered Phase I clinical trials for the treatment of cancer [1] [2]. Its development was a direct response to toxicity issues found with a predecessor compound, ABT-770 [2].

The table below summarizes a targeted comparison between this compound and ABT-770, based on the specific goal of reducing metabolite-induced toxicity.

Feature This compound ABT-770
Primary Objective Redesigned to avoid phospholipidosis [3] [4] Preclinical candidate with toxicity issues [2]
In Vivo Toxicity (Rats) Little to no phospholipidosis observed [4] Induced multi-organ phospholipidosis [3] [4]
Tissue Distribution Low tissue to plasma concentration ratios [4] High tissue to plasma ratios, leading to drug accumulation [3] [4]
Key Metabolite (Amine) Amine metabolite showed little phospholipidosis in rat and human hepatocytes (up to 100 µM) [3] [4] Amine metabolite was the primary inducer of phospholipidosis [3] [4]

This comparative data shows that the strategic redesign of this compound successfully addressed the critical toxicity problem associated with ABT-770 by altering its metabolic pathway and the physicochemical properties of its resulting metabolites [4].

Experimental Data and Protocols

The key evidence supporting the safety advantage of this compound comes from in vitro and in vivo studies directly comparing it with ABT-770.

Detailed Experimental Protocol for Phospholipidosis Assessment

The following methodology was used to generate the comparative data between this compound and ABT-770 [3] [4]:

  • Cell Model: Primary cultured rat and human hepatocytes.
  • Treatment: Cells were exposed to the parent drugs (this compound, ABT-770) and their synthesized amine metabolites for 24 and 48 hours.
  • Detection Method:
    • A fluorescent phospholipid analogue (NBD-PE) was added to the cells.
    • Phospholipid accumulation was quantified by measuring the incorporation of this marker into intracytoplasmic inclusion bodies, which are characteristic of phospholipid storage disorders.
  • Correlative Analysis: The in vitro findings were correlated with ultrastructural analysis (using electron microscopy) and measurements of drug/metabolite concentration in tissues from in vivo rat studies.
Human Pharmacokinetic Data for this compound

In a Phase I clinical trial, the pharmacokinetics of this compound itself were characterized in humans [1]:

  • Absorption: Peak plasma levels were reached within 4-8 hours after a single oral dose.
  • Distribution: The estimated volume of distribution (V/F) was over 70 liters, suggesting wide distribution in body tissues.
  • Elimination: It had an estimated clearance (Cl/F) of approximately 3 L/h and a terminal half-life of 20 hours.
  • Metabolism: The drug was extensively metabolized, with at least six different metabolites formed in humans. The study noted that no significant correlations between the parent drug's pharmacokinetics and pharmacodynamic measures (like growth factor levels) could be established [1].

Visualizing the Metabolic Toxicity Pathway

The core discovery was that toxicity was not caused by the parent drugs, but by a specific metabolite. The following diagram illustrates this pathway and the key difference between the two compounds.

ParentDrug Parent MMP Inhibitor (ABT-770 or this compound) AmineMetabolite Amine Metabolite ParentDrug->AmineMetabolite Metabolic Conversion ABT770 ABT-770 AmineMetabolite->ABT770 Leads to ABT518 This compound AmineMetabolite->ABT518 Leads to PLosis Phospholipidosis NoPLosis No Significant Phospholipidosis ABT770->PLosis Cationic Amphiphilic Properties (High Tissue Accumulation) ABT518->NoPLosis Altered Structure (Low Tissue Accumulation)

This visual highlights that the amine metabolite of ABT-770 possessed cationic amphiphilic properties that caused it to accumulate in tissues and disrupt phospholipid metabolism, leading to phospholipidosis [3] [4]. The strategic redesign of this compound altered the structure of this metabolite, mitigating this risk and demonstrating a successful application of metabolic profiling in drug design.

Key Insights for Drug Development

The case of this compound provides critical insights for researchers:

  • Beyond Parent Compound Pharmacology: Safety and efficacy can be determined by metabolites, not just the parent drug. Early identification and testing of major metabolites are crucial.
  • In Vitro Models for Toxicity Screening: The use of primary hepatocytes from multiple species (rat and human) proved to be a predictive in vitro model for identifying the phospholipidosis risk, enabling a more efficient redesign process [3] [4].
  • Strategic Molecular Redesign: The success of this compound demonstrates that modifying a molecular structure to alter the properties of a potentially toxic metabolite—without compromising its primary pharmacological activity—is a viable path forward in drug development [4] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

505.10182232 Da

Monoisotopic Mass

505.10182232 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7S00622N3Z

Other CAS

286845-00-9

Wikipedia

Abt-518

Dates

Last modified: 02-18-2024
1: Fattori D, Squarcia A, Bartoli S. Fragment-based approach to drug lead discovery: overview and advances in various techniques. Drugs R D. 2008;9(4):217-27. Review. PubMed PMID: 18588353.
2: Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. PubMed PMID: 15645520.
3: Sutton TA, Kelly KJ, Mang HE, Plotkin Z, Sandoval RM, Dagher PC. Minocycline reduces renal microvascular leakage in a rat model of ischemic renal injury. Am J Physiol Renal Physiol. 2005 Jan;288(1):F91-7. Epub 2004 Sep 7. PubMed PMID: 15353401.
4: Wada CK. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories. Curr Top Med Chem. 2004;4(12):1255-67. Review. PubMed PMID: 15320725.
5: Stokvis E, Rosing H, Crul M, Rieser MJ, Heck AJ, Schellens JH, Beijnen JH. Quantitative analysis of the novel anticancer drug ABT-518, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. J Mass Spectrom. 2004 Mar;39(3):277-88. PubMed PMID: 15039935.
6: Crul M, Beerepoot LV, Stokvis E, Vermaat JS, Rosing H, Beijnen JH, Voest EE, Schellens JH. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518. Cancer Chemother Pharmacol. 2002 Dec;50(6):473-8. Epub 2002 Oct 25. PubMed PMID: 12451474.
7: Gum RJ, Hickman D, Fagerland JA, Heindel MA, Gagne GD, Schmidt JM, Michaelides MR, Davidsen SK, Ulrich RG. Analysis of two matrix metalloproteinase inhibitors and their metabolites for induction of phospholipidosis in rat and human hepatocytes(1). Biochem Pharmacol. 2001 Dec 15;62(12):1661-73. PubMed PMID: 11755120.
8: Wada CK, Holms JH, Curtin ML, Dai Y, Florjancic AS, Garland RB, Guo Y, Heyman HR, Stacey JR, Steinman DH, Albert DH, Bouska JJ, Elmore IN, Goodfellow CL, Marcotte PA, Tapang P, Morgan DW, Michaelides MR, Davidsen SK. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002 Jan 3;45(1):219-32. PubMed PMID: 11754593.

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